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  • Product: Methocarbamol-O-sulfate Sodium Salt
  • CAS: 1329610-40-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methocarbamol-O-sulfate Sodium Salt

Introduction Methocarbamol is a well-established central muscle relaxant used in the management of acute, painful musculoskeletal conditions.[1][2] Chemically, it is a carbamate derivative of guaifenesin.[3][4] Upon admi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methocarbamol is a well-established central muscle relaxant used in the management of acute, painful musculoskeletal conditions.[1][2] Chemically, it is a carbamate derivative of guaifenesin.[3][4] Upon administration, methocarbamol undergoes extensive metabolism, primarily in the liver, through dealkylation and hydroxylation, followed by conjugation with glucuronic acid or sulfate.[1][3][5][6] The resulting metabolites, including methocarbamol-O-sulfate, are then excreted in the urine.[5][6] While the sulfate conjugate is a known metabolite, its synthesis for use as an analytical standard or for further pharmacological investigation is not widely documented.

This technical guide provides a comprehensive, proposed pathway for the chemical synthesis of methocarbamol-O-sulfate sodium salt. The proposed synthesis is grounded in established principles of organic chemistry and is designed to be a robust and reproducible method for researchers and drug development professionals.

Retrosynthetic Analysis and Strategy

The target molecule is methocarbamol-O-sulfate sodium salt. A logical retrosynthetic approach involves the disconnection of the sulfate group from the parent methocarbamol molecule. This suggests a forward synthesis that involves the sulfation of one of the hydroxyl groups of methocarbamol, followed by conversion to the sodium salt.

Methocarbamol possesses both a primary and a secondary hydroxyl group. The secondary hydroxyl group is generally more nucleophilic and sterically accessible for reactions like sulfation. Therefore, the proposed synthesis will target the selective sulfation of the secondary hydroxyl group.

Proposed Synthesis Pathway

The proposed synthesis of methocarbamol-O-sulfate sodium salt is a two-step process starting from methocarbamol:

  • Sulfation of Methocarbamol: Reaction of methocarbamol with a suitable sulfating agent to form methocarbamol-O-sulfate.

  • Salt Formation: Conversion of the resulting sulfate to its sodium salt.

Synthesis_Pathway Methocarbamol Methocarbamol Intermediate Methocarbamol-O-sulfate Methocarbamol->Intermediate 1. Sulfur trioxide pyridine complex 2. Anhydrous Pyridine, 0°C to rt Final_Product Methocarbamol-O-sulfate Sodium Salt Intermediate->Final_Product Sodium bicarbonate (NaHCO3) Aqueous/Organic solvent

Caption: Proposed two-step synthesis of methocarbamol-O-sulfate sodium salt from methocarbamol.

Step 1: Sulfation of Methocarbamol

The key to this synthesis is the choice of the sulfating agent. For a molecule with multiple functional groups like methocarbamol, a mild and selective reagent is crucial to avoid unwanted side reactions. The sulfur trioxide pyridine complex (SO₃·py) is an excellent choice for this purpose. It is a stable, easy-to-handle solid that is less reactive than other sulfating agents like chlorosulfonic acid, thus minimizing the risk of side reactions such as elimination or reaction with the carbamate group.

The reaction is typically carried out in an anhydrous aprotic solvent. Anhydrous pyridine is a suitable solvent as it can also act as a base to neutralize any acidic byproducts. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Step 2: Formation of the Sodium Salt

The product of the sulfation reaction is methocarbamol-O-sulfate, which is an acidic compound. To obtain the desired sodium salt, the purified sulfate is treated with a mild sodium base. A solution of sodium bicarbonate (NaHCO₃) is a suitable choice as it is strong enough to deprotonate the sulfate group but mild enough to avoid hydrolysis of the carbamate or other sensitive functional groups. The formation of the salt can be monitored by a change in pH.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Role
MethocarbamolC₁₁H₁₅NO₅241.24Starting Material
Sulfur trioxide pyridine complexSO₃·C₅H₅N159.16Sulfating Agent
Anhydrous PyridineC₅H₅N79.10Solvent/Base
Sodium BicarbonateNaHCO₃84.01Base for Salt Formation
Dichloromethane (DCM)CH₂Cl₂84.93Extraction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent
Deionized WaterH₂O18.02Solvent

Procedure:

Part A: Synthesis of Methocarbamol-O-sulfate

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add methocarbamol (1.0 eq).

  • Dissolve the methocarbamol in anhydrous pyridine (10-20 volumes) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the sulfur trioxide pyridine complex (1.2 eq) in anhydrous pyridine (5 volumes).

  • Slowly add the solution of the sulfur trioxide pyridine complex to the methocarbamol solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the pyridine under reduced pressure.

  • To the resulting residue, add deionized water and extract the aqueous layer with dichloromethane to remove any unreacted starting material.

  • The aqueous layer containing the product can be used directly for the next step or purified further by column chromatography if necessary.

Part B: Formation of Methocarbamol-O-sulfate Sodium Salt

  • To the aqueous solution of methocarbamol-O-sulfate, add a saturated solution of sodium bicarbonate dropwise with stirring until the pH of the solution is neutral (pH ~7).

  • The resulting solution contains the methocarbamol-O-sulfate sodium salt.

  • The final product can be isolated by lyophilization (freeze-drying) of the aqueous solution to yield a white solid.

Characterization of the Final Product

The structure and purity of the synthesized methocarbamol-O-sulfate sodium salt should be confirmed by a combination of spectroscopic and analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR A downfield shift of the proton on the carbon bearing the sulfate group compared to the starting methocarbamol.
¹³C NMR A downfield shift of the carbon atom attached to the sulfate group.
IR Spectroscopy Appearance of strong absorption bands characteristic of a sulfate group (S=O stretching) around 1210-1280 cm⁻¹ and 1040-1070 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the mass of the methocarbamol-O-sulfate anion.
HPLC A single peak indicating the purity of the compound.

Workflow Diagram

Experimental_Workflow cluster_synthesis Part A: Sulfation cluster_salt_formation Part B: Salt Formation & Isolation cluster_characterization Characterization A1 Dissolve Methocarbamol in Anhydrous Pyridine A2 Cool to 0°C A1->A2 A3 Slowly add SO3-Pyridine Complex A2->A3 A4 React at Room Temperature A3->A4 A5 Monitor by TLC/HPLC A4->A5 A6 Quench with Water A5->A6 A7 Purify A6->A7 B1 Dissolve Purified Sulfate in Water A7->B1 B2 Add NaHCO3 Solution to pH 7 B1->B2 B3 Lyophilize B2->B3 C1 NMR (1H, 13C) B3->C1 C2 IR Spectroscopy B3->C2 C3 Mass Spectrometry B3->C3 C4 HPLC for Purity B3->C4

Caption: Step-by-step experimental workflow for the synthesis and characterization of methocarbamol-O-sulfate sodium salt.

Trustworthiness and Self-Validation

The described protocol is designed as a self-validating system. The progress of the reaction can be monitored by standard analytical techniques like TLC and HPLC, allowing for real-time assessment of the reaction's success. The purification steps ensure the removal of starting materials and byproducts. Finally, the comprehensive characterization of the final product using a suite of spectroscopic and chromatographic methods provides definitive confirmation of its identity, structure, and purity.

Conclusion

This technical guide outlines a robust and scientifically sound pathway for the synthesis of methocarbamol-O-sulfate sodium salt. By employing a mild and selective sulfating agent and carefully controlling the reaction conditions, this method is expected to provide the target compound in good yield and high purity. This synthesized standard will be invaluable for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who are studying the fate of methocarbamol in biological systems.

References

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Sources

Exploratory

Methocarbamol-O-sulfate sodium salt mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of Methocarbamol Authored for Researchers, Scientists, and Drug Development Professionals Abstract Methocarbamol is a centrally acting skeletal muscle relaxant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Mechanism of Action of Methocarbamol Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methocarbamol is a centrally acting skeletal muscle relaxant widely prescribed for the management of acute, painful musculoskeletal conditions. While its clinical efficacy is well-established, the precise molecular and systemic mechanisms underpinning its therapeutic effects have historically been attributed to general central nervous system (CNS) depression. This guide synthesizes established knowledge with recent scientific findings to provide a comprehensive and nuanced understanding of Methocarbamol's mechanism of action. We will explore its dual effects on both central polysynaptic pathways and peripheral voltage-gated ion channels, detail the experimental methodologies used to elucidate these actions, and provide insights for future research and development. It is important to note that while Methocarbamol is metabolized in the liver to various conjugates, including sulfate and glucuronide forms, these metabolites are generally considered inactive and are primarily for excretion[1][2][3][4]. The pharmacological activity is therefore attributed to the parent compound.

The Central Nervous System: The Primary Theater of Action

The long-standing and most widely accepted mechanism of Methocarbamol is its role as a CNS depressant[2][4][5][6]. Unlike agents that act directly on the skeletal muscle fiber or the neuromuscular junction, Methocarbamol's effects are mediated within the brain and spinal cord[5][6][7].

General CNS Depression and Sedation

The muscle relaxant effects of Methocarbamol are significantly linked to its sedative properties[2][4][6]. By inducing a state of generalized CNS depression, Methocarbamol can reduce the overall excitability of the nervous system. This sedation likely contributes to muscle relaxation by decreasing the conscious perception of pain and reducing the baseline motor neuron firing rate. The clinical presentation of common side effects, such as drowsiness, dizziness, and light-headedness, substantiates this central depressive action[5][7].

Inhibition of Spinal and Supraspinal Polysynaptic Reflexes

A more specific central mechanism is the inhibition of polysynaptic reflexes, particularly within the spinal cord[5][8]. Muscle spasms are often maintained by a self-sustaining cycle of pain and reflex contraction. Nociceptive (pain) signals from an injured muscle travel to the spinal cord and activate a series of interneurons (also known as internuncial neurons). These interneurons, in turn, stimulate alpha motor neurons, causing the muscle to contract.

Methocarbamol is thought to dampen the transmission of nerve impulses across these interneuronal pathways[4][5]. By reducing the excitability of this polysynaptic network, it interrupts the "pain-spasm-pain" cycle at the level of the spinal cord, leading to a reduction in involuntary muscle hyperactivity[1]. This action occurs without affecting monosynaptic reflexes (like the stretch reflex), motor nerve fibers, or the motor endplate itself[1][6].

cluster_0 Spinal Cord cluster_1 Site of Action Nociceptor Nociceptive Input (From Injured Muscle) Interneuron Polysynaptic Interneuron Pool Nociceptor->Interneuron Excitatory Signal MotorNeuron Alpha Motor Neuron Interneuron->MotorNeuron Excitatory Signal Muscle Skeletal Muscle MotorNeuron->Muscle Contraction Muscle->Nociceptor Pain Signal Methocarbamol Methocarbamol Methocarbamol->Interneuron Inhibitory Effect (Depresses Signal Transmission) caption Fig 1: Proposed action of Methocarbamol on spinal polysynaptic reflexes. cluster_0 Neuromuscular Junction cluster_1 Site of Action MotorNeuron Motor Neuron Terminal MuscleMembrane Muscle Fiber Membrane (Sarcolemma) MotorNeuron->MuscleMembrane ACh Release Nav14 Nav1.4 Channel ActionPotential Action Potential Propagation Nav14->ActionPotential Na+ Influx Methocarbamol Methocarbamol Methocarbamol->Nav14 Blockade caption Fig 2: Peripheral action of Methocarbamol on muscular Nav1.4 channels.

Caption: Fig 2: Peripheral action of Methocarbamol on muscular Nav1.4 channels.

Experimental Protocols for Elucidating Mechanism of Action

A robust understanding of a drug's mechanism requires a combination of in vivo and in vitro experimental models.

In Vivo Assays for Central Muscle Relaxant & Sedative Effects

These protocols assess the global effects of a compound on an organism's motor coordination and activity levels, which are key indicators of centrally acting muscle relaxants.

Protocol: The Rota-Rod Test

  • Objective: To assess motor coordination and balance.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour.

    • Train the animals on the rota-rod at a constant, low speed (e.g., 10 rpm) until they can remain on the rod for a baseline period (e.g., 120 seconds).

    • Administer the test compound (Methocarbamol), vehicle control, or a positive control (e.g., Diazepam) via the appropriate route (e.g., intraperitoneal).

    • At peak effect time (e.g., 30 minutes post-administration), place the animal back on the rota-rod.

    • The rod is set to either a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. A decreased latency compared to the vehicle control indicates impaired motor coordination.

Protocol: The Inclined Plane Test

  • Objective: To measure muscle grip strength and tone.

  • Apparatus: A flat plane with a high-grip surface that can be adjusted to various angles.

  • Procedure:

    • Pre-screen animals to select those capable of remaining on the plane at a steep angle (e.g., 65°) for at least 30 seconds.

    • Administer the test compound, vehicle, or positive control.

    • At peak effect time, place the animal on the inclined plane.

    • Determine the maximum angle at which the animal can maintain its position for a set duration (e.g., 30 seconds). A reduction in the maximum angle indicates muscle relaxation.

In Vitro Assays for Peripheral & Molecular Mechanisms

These protocols allow for the precise investigation of a drug's effect on specific molecular targets, isolated from systemic influences.

Protocol: Patch-Clamp Electrophysiology for Ion Channel Blockade

  • Objective: To directly measure the effect of a compound on ion channel currents.

  • System: A cell line (e.g., HEK293 cells) stably expressing the human Nav1.4 channel.

  • Procedure:

    • Culture the cells on glass coverslips.

    • Prepare a glass micropipette with a tip diameter of ~1 µm and fill it with an appropriate intracellular solution.

    • Under a microscope, bring the micropipette into contact with a single cell to form a high-resistance "giga-seal".

    • Rupture the cell membrane patch under the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.

    • Using a patch-clamp amplifier, "clamp" the cell's membrane potential at a holding value (e.g., -100 mV).

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents through the Nav1.4 channels. Record these baseline currents.

    • Perfuse the cell with an extracellular solution containing the test compound (Methocarbamol) at various concentrations.

    • Repeat the voltage-step protocol and record the resulting currents in the presence of the drug.

    • A dose-dependent reduction in the peak inward sodium current indicates channel blockade.

Start Start: HEK293 Cell Expressing Nav1.4 Channels Step1 Step 1: Form Giga-Seal with Micropipette Start->Step1 Step2 Step 2: Achieve Whole-Cell Configuration Step1->Step2 Step3 Step 3: Voltage Clamp Cell (e.g., at -100mV) Step2->Step3 Step4 Step 4: Apply Depolarizing Pulse & Record Baseline Current Step3->Step4 Step5 Step 5: Perfuse Cell with Methocarbamol Solution Step4->Step5 Step6 Step 6: Re-apply Pulse & Record Drug-Effect Current Step5->Step6 Analysis Analysis: Compare Baseline vs. Drug-Effect Currents Step6->Analysis End Result: Quantify Channel Blockade Analysis->End caption Fig 3: Workflow for Patch-Clamp analysis of Nav1.4 channel blockade.

Caption: Fig 3: Workflow for Patch-Clamp analysis of Nav1.4 channel blockade.

Synthesis and Future Directions

The mechanism of action of Methocarbamol is multifaceted. While its clinical utility has long been ascribed to its sedative effects and central depression of polysynaptic reflexes, emerging evidence for a peripheral action via the blockade of muscular Nav1.4 channels adds a new dimension to our understanding.

  • Integrated Hypothesis: The therapeutic effect of Methocarbamol is likely a synergistic combination of central and peripheral actions. Central sedation reduces the overall state of arousal and perception of pain, while spinal reflex inhibition directly interrupts the spasm cycle. Concurrently, peripheral Nav1.4 blockade may reduce the intrinsic excitability of the muscle fibers themselves, contributing to relaxation.

  • Future Research:

    • Receptor Binding Studies: To date, no specific receptor binding site within the CNS has been definitively identified for Methocarbamol. Radioligand binding assays and autoradiography could be employed to search for specific targets within the brain and spinal cord.

    • In Vivo Electrophysiology: Studies using in vivo electrophysiology in animal models could help to directly measure the effects of Methocarbamol on interneuronal firing rates in the spinal cord, providing direct evidence for the reflex inhibition hypothesis.

    • Metabolite Activity: While the sulfate and glucuronide metabolites are presumed inactive, targeted studies to confirm their lack of pharmacological activity at CNS and peripheral sites would be conclusive.

By continuing to explore both the central and peripheral actions of this compound, the scientific community can build a more complete picture of its therapeutic effects, potentially informing the development of next-generation muscle relaxants with improved efficacy and side-effect profiles.

References

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  • Atchison, W. D., et al. (2021). Methocarbamol blocks muscular Nav 1.4 channels and decreases isometric force of mouse muscles. Muscle & Nerve, 63(1), 100-108. Retrieved from [Link]

  • Jan, B., et al. (2021). In Vivo Antinociceptive, Muscle Relaxant, Sedative, and Molecular Docking Studies of Peshawaraquinone Isolated from Fernandoa adenophylla (Wall. ex G. Don) Steenis. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the In Vitro Stability of Methocarbamol-O-sulfate Sodium Salt

This guide provides a comprehensive framework for assessing the in vitro stability of Methocarbamol-O-sulfate sodium salt, a derivative of the centrally acting skeletal muscle relaxant, Methocarbamol. While specific stab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the in vitro stability of Methocarbamol-O-sulfate sodium salt, a derivative of the centrally acting skeletal muscle relaxant, Methocarbamol. While specific stability data for this salt is not extensively published, this document synthesizes established principles of pharmaceutical stability testing, known degradation pathways of Methocarbamol, and proven analytical methodologies to provide a robust protocol for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Stability Assessment

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1][2] In vitro stability studies are fundamental to pharmaceutical development, providing essential data for regulatory submissions and ensuring product quality.[3][4] Forced degradation, or stress testing, is a crucial component of these studies, designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[5][6] This approach helps to:

  • Identify potential degradation products and pathways.[3][6][7]

  • Elucidate the intrinsic stability of the molecule.[6][7]

  • Develop and validate stability-indicating analytical methods.[4][5][8]

Methocarbamol itself is known to be susceptible to degradation, particularly through hydrolysis in alkaline conditions, as well as under photolytic, thermal, and oxidative stress.[8][9][10] The addition of a sulfate group and its formulation as a sodium salt may alter its physicochemical properties, including solubility and stability. A patent for a water-soluble Methocarbamol salt suggests that such modifications can significantly improve properties like bioavailability, underscoring the importance of evaluating the unique stability profile of Methocarbamol-O-sulfate sodium salt.[11]

Physicochemical Properties of Methocarbamol and its Sulfate Derivative

A thorough understanding of the molecule's properties is foundational to designing a relevant stability study.

PropertyMethocarbamolMethocarbamol-O-sulfate sodium salt (Anticipated)
Chemical Structure 3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate3-(2-methoxyphenoxy)-1,2-propanediol-O-sulfate 1-carbamate, sodium salt
Molecular Formula C11H15NO5C11H14NNaO8S
Molecular Weight 241.24 g/mol [12][13][14][15]343.28 g/mol
Appearance White powder[9][14]Likely a white to off-white solid
Solubility Sparingly soluble in water and chloroform; soluble in alcohol (with heating).[9][14]Expected to have significantly higher aqueous solubility due to the ionic salt and sulfate group.[11]
Functional Groups Carbamate, ether, secondary alcoholCarbamate, ether, sulfate ester

The presence of the sulfate ester in Methocarbamol-O-sulfate sodium salt introduces a new potential site for hydrolysis, in addition to the carbamate group present in the parent molecule.

In Vitro Stability Testing Protocol: A Forced Degradation Approach

Forced degradation studies are essential for understanding the chemical behavior of a molecule and for the development of stability-indicating methods.[6] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary degradation products that may not be relevant under normal storage conditions.[3][16]

Experimental Workflow

The following diagram illustrates the general workflow for the forced degradation study of Methocarbamol-O-sulfate sodium salt.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Methocarbamol-O-sulfate sodium salt Solution Prepare Stock Solution (e.g., 1 mg/mL in water) API->Solution Hydrolysis Hydrolytic (Acid, Base, Neutral) Solution->Hydrolysis Expose to stress Oxidation Oxidative (H₂O₂) Solution->Oxidation Expose to stress Thermal Thermal (Heat) Solution->Thermal Expose to stress Photolytic Photolytic (UV/Vis Light) Solution->Photolytic Expose to stress Neutralize Neutralize/Quench (if applicable) Hydrolysis->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC Stability-Indicating HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize Method Validate Stability- Indicating Method HPLC->Method Pathway Identify Degradation Pathways Characterize->Pathway

Caption: Workflow for forced degradation of Methocarbamol-O-sulfate sodium salt.

Detailed Methodologies

This assesses the susceptibility of the drug substance to hydrolysis at various pH values.[3][16] Given that Methocarbamol is unstable in alkaline conditions[10], this is a critical test.

  • Acidic Hydrolysis:

    • Prepare a 1 mg/mL solution of Methocarbamol-O-sulfate sodium salt in 0.1 M HCl.

    • Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Prepare a 1 mg/mL solution of Methocarbamol-O-sulfate sodium salt in 0.1 M NaOH.

    • Incubate at room temperature (25°C) due to the known instability of Methocarbamol in basic conditions, and collect samples at shorter intervals (e.g., 0, 30, 60, 120, and 240 minutes).[10]

    • Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Prepare a 1 mg/mL solution of Methocarbamol-O-sulfate sodium salt in purified water.

    • Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.

This evaluates the molecule's sensitivity to oxidation.[3]

  • Prepare a 1 mg/mL solution of Methocarbamol-O-sulfate sodium salt in 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light.

  • Collect samples at 0, 2, 4, 8, and 24 hours.

  • Analyze samples directly.

This study assesses the effect of temperature on the solid drug substance.[3][16]

  • Place a thin layer of solid Methocarbamol-O-sulfate sodium salt in a petri dish.

  • Expose to a dry heat of 70°C in a calibrated oven.

  • Collect samples at 0, 1, 3, 5, and 7 days.

  • Prepare solutions of the collected samples for analysis.

Photostability testing determines the effect of light on the drug substance.[16] The conditions should conform to ICH Q1B guidelines.[7]

  • Place a thin layer of solid Methocarbamol-O-sulfate sodium salt in a transparent container.

  • Expose the sample to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[16]

  • A control sample should be protected from light with aluminum foil.

  • Collect samples after the exposure period.

  • Prepare solutions of the collected samples for analysis.

Analytical Methodology: Stability-Indicating HPLC

A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.[5][8][17] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[5][8][17]

Proposed HPLC Method

Based on published methods for Methocarbamol, a reverse-phase HPLC method is recommended.[8][9][17][18]

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of a phosphate buffer (pH 3.0-7.0) and an organic modifier like methanol or acetonitrile.
Flow Rate 1.0 mL/min
Detection Wavelength 274 nm (a common wavelength for Methocarbamol)[9][17] or 225 nm[8]
Column Temperature Ambient or controlled at 25°C
Injection Volume 10-20 µL

Method development will be necessary to optimize the separation of Methocarbamol-O-sulfate sodium salt from its potential degradants. The use of a mass spectrometer (LC-MS) can aid in the identification and characterization of the degradation products.

Anticipated Degradation Pathways

Based on the structure of Methocarbamol-O-sulfate sodium salt and the known degradation of Methocarbamol, the following degradation pathways can be anticipated.

Degradation_Pathways cluster_products Potential Degradation Products MTC_S Methocarbamol-O-sulfate C₁₁H₁₄NNaO₈S MTC Methocarbamol C₁₁H₁₅NO₅ MTC_S->MTC Hydrolysis of Sulfate Ester (Acid/Base) Guaifenesin Guaifenesin C₁₀H₁₄O₄ MTC_S->Guaifenesin Hydrolysis of Carbamate & Sulfate (Base Catalyzed) Oxidized Oxidized Products MTC_S->Oxidized Oxidation MTC->Guaifenesin Hydrolysis of Carbamate (Base Catalyzed) Isomer Methocarbamol Isomer MTC->Isomer Isomerization (Base Catalyzed)

Caption: Potential degradation pathways of Methocarbamol-O-sulfate sodium salt.

  • Hydrolysis of the Sulfate Ester: This is a likely pathway under both acidic and basic conditions, yielding Methocarbamol.

  • Hydrolysis of the Carbamate Group: Methocarbamol is known to hydrolyze to guaifenesin, particularly under alkaline conditions.[10] This pathway would also be expected for the sulfated derivative.

  • Isomerization: An isomer of Methocarbamol has been identified as a degradation product in alkaline solutions.[10] This could also occur following the initial hydrolysis of the sulfate group.

  • Oxidation: The aromatic ring and other functional groups may be susceptible to oxidation, leading to various oxidized products.[8]

Data Interpretation and Reporting

The results of the stability studies should be tabulated to clearly present the percentage of degradation of Methocarbamol-O-sulfate sodium salt and the formation of any degradation products over time.

Sample Data Table
Stress ConditionTime Point% Assay of Methocarbamol-O-sulfate% Area of Major Degradant 1% Area of Major Degradant 2Total Impurities (%)Mass Balance (%)
0.1 M HCl, 60°C 0 hr100.0NDNDND100.0
8 hr95.23.5ND4.8100.0
24 hr88.98.11.211.1100.0
0.1 M NaOH, 25°C 0 hr100.0NDNDND100.0
60 min90.57.8ND9.5100.0
240 min75.315.44.124.7100.0
3% H₂O₂, 25°C 0 hr100.0NDNDND100.0
8 hr98.11.1ND1.9100.0
24 hr94.53.8ND5.5100.0
ND: Not Detected

A comprehensive stability report should be generated, including the experimental procedures, validated analytical methods, tabulated and graphical data, and a discussion of the degradation pathways.[19]

Conclusion

This guide outlines a scientifically rigorous approach to evaluating the in vitro stability of Methocarbamol-O-sulfate sodium salt. By leveraging knowledge of Methocarbamol's degradation and adhering to established pharmaceutical stability testing guidelines, researchers can effectively characterize the stability profile of this new entity. The insights gained from these studies are indispensable for formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of the final drug product.[3][4]

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Malik, B. A., & Barmpalexis, P. (2012, March 17). Stability Testing of Pharmaceutical Products. PharmTech. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Patel, N. P., & Hinge, M. (2019, May 7). Stability indicating HPLC method for methocarbamol and diclofenac sodium in combined dosage form. World Journal of Pharmaceutical Research, 8(6), 1125-1136. Retrieved from [Link]

  • Rosasco, M. A., Ceresole, R., Forastieri, C. C., & Segall, A. I. (2009). A Stability-Indicating High-Performance Liquid Chromatographic Method for the Determination of Methocarbamol in Veterinary Preparations. Journal of AOAC INTERNATIONAL, 92(5), 1602-1605. Retrieved from [Link]

  • Reddy, G. S., Kumar, P. S., & Reddy, T. M. (2021). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatographic Method for the Quantification of Methocarbamol and Its Impurities in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 59(5), 434-442. Retrieved from [Link]

  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 20-26. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methocarbamol (CAS 532-03-6). Retrieved from [Link]

  • S. S. Laddha, J. V. M., & R. S. Manmode. (2018). Method Development, Validation and Degradation Studies of Methocarbamol from Methocarbamol Injection. International Journal of Pharmaceutical Sciences Review and Research, 50(1), 169-174. Retrieved from [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. (2025, May 21). Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation. Future Journal of Pharmaceutical Sciences, 11(1), 54. Retrieved from [Link]

  • DrugBank. (n.d.). Methocarbamol. Retrieved from [Link]

  • DailyMed. (n.d.). METHOCARBAMOL 750mg. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methocarbamol. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Methocarbamol. Retrieved from [Link]

  • Ceresole, R., Rosasco, M. A., & Segall, A. I. (2002). Methocarbamol degradation in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 679-684. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Association of Southeast Asian Nations. (n.d.). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according to EDA guidance. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863917B - Methocarbamol salt.

Sources

Exploratory

Technical Guide: Biological Profile and Analytical Utility of Methocarbamol-O-sulfate Sodium Salt

The following is an in-depth technical guide regarding the biological profile, metabolic context, and analytical application of Methocarbamol-O-sulfate sodium salt . [1] Executive Summary Methocarbamol-O-sulfate sodium s...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the biological profile, metabolic context, and analytical application of Methocarbamol-O-sulfate sodium salt .

[1]

Executive Summary

Methocarbamol-O-sulfate sodium salt is the stable, ionized conjugate of the central muscle relaxant methocarbamol.[] Unlike the parent compound, which exerts pharmacological effects via central nervous system (CNS) depression, this sulfated derivative represents a Phase II metabolic endpoint designed for renal elimination.

For researchers and drug development professionals, this compound serves two critical functions:

  • Metabolic Biomarker: It quantifies the extent of Phase II conjugation (sulfation vs. glucuronidation) in pharmacokinetic (PK) profiling.[]

  • Analytical Reference Standard: It is the requisite internal or external standard for validating LC-MS/MS bioanalytical methods in clinical and toxicological studies.[]

This guide details the biochemical formation, lack of pharmacological efficacy, and the rigorous protocols required for its use in bioanalysis.

Chemical Identity & Physical Properties

Understanding the structural shift from the parent drug to the sulfate salt is vital for predicting solubility and retention behavior in chromatography.

PropertyMethocarbamol (Parent)Methocarbamol-O-sulfate Na (Salt)
CAS Number 532-03-61329610-40-3
Molecular Formula C₁₁H₁₅NO₅C₁₁H₁₄NNaO₈S
Molecular Weight 241.24 g/mol 343.3 g/mol
Solubility Sparingly soluble in water; soluble in alcohols.Highly soluble in water ; insoluble in non-polar organic solvents.[]
Polarity (LogP) ~0.6 (Lipophilic)< -1.0 (Hydrophilic)
Primary Function Active CNS DepressantInactive Excretion Product

Structural Insight: The sulfation occurs at the secondary aliphatic hydroxyl group of the propanediol chain. This addition of a highly polar, anionic sulfate group (


) drastically increases water solubility, preventing re-absorption in the renal tubules and facilitating urinary excretion.[]

Biological Context: The Sulfation Pathway

Methocarbamol is extensively metabolized in the liver.[][2] While dealkylation and hydroxylation (Phase I) are common, direct conjugation of the parent drug also occurs.[]

Mechanism of Formation

The biotransformation is catalyzed by Sulfotransferases (SULTs) , which transfer a sulfonyl group from the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of methocarbamol.[]

Key Pathway Diagram: The following diagram illustrates the metabolic divergence of Methocarbamol into its sulfate and glucuronide conjugates.

MetabolicPathway Parent Methocarbamol (Lipophilic / Active) SULT Enzyme: Sulfotransferase (Cytosolic) Parent->SULT Substrate Binding PAPS Cofactor: PAPS PAPS->SULT Sulfonyl Donor Sulfate Methocarbamol-O-sulfate (Hydrophilic / Inactive) SULT->Sulfate Sulfation Renal Renal Excretion (Urine) Sulfate->Renal Elimination

Caption: Figure 1. Phase II biotransformation of Methocarbamol via Sulfotransferase (SULT) to its renal elimination product.

Pharmacological Activity

Status: Pharmacologically Inactive. Current toxicological and pharmacological data indicate that Methocarbamol-O-sulfate does not retain the muscle relaxant properties of the parent drug.[]

  • Blood-Brain Barrier (BBB) Penetration: The anionic charge of the sulfate group prevents the molecule from crossing the BBB, restricting it from the CNS targets (polysynaptic reflexes) where methocarbamol acts.[]

  • Reversibility: Unlike glucuronides, which can sometimes be hydrolyzed back to the parent drug by

    
    -glucuronidases in the gut (enterohepatic recirculation), aryl/alkyl sulfates are generally stable and excreted unchanged.[]
    

Technical Application: Bioanalytical Validation

The primary utility of Methocarbamol-O-sulfate sodium salt is as a reference standard in LC-MS/MS assays .[] Accurate quantification is essential for establishing mass balance in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Protocol: Preparation of Calibration Standards

Objective: Create a stable calibration curve for quantifying the metabolite in human plasma or urine.

Reagents:

  • Methocarbamol-O-sulfate Sodium Salt (Reference Standard, >98% purity).[]

  • Solvent: Methanol:Water (50:50 v/v).[]

  • Matrix: Drug-free human plasma or urine.[]

Step-by-Step Workflow:

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of Methocarbamol-O-sulfate Na.[]

    • Dissolve in 1.0 mL of Methanol:Water (50:50).[] Note: Do not use pure methanol; the salt may precipitate.

    • Vortex for 30 seconds. Store at -20°C. Stability is typically 1 month.

  • Working Standard (10 µg/mL):

    • Dilute 10 µL of Stock Solution into 990 µL of Solvent.

  • Spiking (Calibration Curve):

    • Spike blank matrix to achieve concentrations of 10, 50, 100, 500, and 1000 ng/mL.

    • Scientific Rationale: This range covers the expected physiological concentration of the metabolite, which is often lower than the parent drug in plasma but higher in urine.[]

Protocol: LC-MS/MS Detection Parameters

Because the sulfate moiety is fragile, source fragmentation can occur.[] The following parameters are optimized to prevent in-source loss of the sulfate group before the quadrupole selection.

ParameterSetting / ValueRationale
Ionization Mode Negative ESI (ESI-) Sulfate groups ionize best in negative mode (

).[]
Precursor Ion (Q1) 320.1 m/z Corresponds to the

anion.[]
Product Ion (Q3) 240.1 m/z Loss of

(80 Da).[] Specific transition.
Cone Voltage Low (20-30 V)High energy causes premature loss of sulfate in the source.[]
Mobile Phase A: 10mM Ammonium Acetate (pH 5)B: AcetonitrileAcidic pH suppresses ionization of silanols but must be balanced for negative mode stability.[]

Workflow Diagram: Analytical Extraction

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (Add cold Acetonitrile 1:3) Sample->PPT Centrifuge Centrifugation (10,000 x g, 10 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Water (To match initial mobile phase) Supernatant->Dilution LCMS LC-MS/MS Injection (Negative Mode ESI) Dilution->LCMS

Caption: Figure 2. Sample preparation workflow for extracting polar sulfate metabolites from biological matrices.

Handling and Stability (Self-Validating System)

To ensure data integrity, the handling of the sodium salt must account for its hygroscopic nature.[]

  • Hygroscopicity: The sodium salt form attracts atmospheric moisture.[]

    • Corrective Action: Always equilibrate the vial to room temperature before opening to prevent condensation.[] Weigh rapidly or use a humidity-controlled chamber.[]

  • Hydrolysis Risk: Sulfate esters are susceptible to hydrolysis in strong acids.[]

    • Corrective Action: Avoid using mobile phases with pH < 3.[]0. Use Ammonium Acetate (pH 4.5 - 5.[]5) rather than Formic Acid (pH 2.7) for chromatography.[]

References

  • Methocarbamol Monograph. Drugs.com.[][3][4] American Society of Health-System Pharmacists.[4] Available at: [Link][]

  • Metabolism of Methocarbamol in the Rat, Dog, and Human. Journal of Pharmaceutical Sciences (1971).[][3] Bruce, R.B., et al. (Cited for metabolic pathway confirmation).[3]

  • Methocarbamol Compound Summary (CID 4107). PubChem.[][3] National Library of Medicine.[3] Available at: [Link][]

Sources

Foundational

The Pharmacokinetic Evolution of Methocarbamol: Discovery, Synthesis, and Analytical Role of Methocarbamol-O-Sulfate Sodium Salt

Introduction and Historical Context Methocarbamol (Robaxin) is a centrally acting skeletal muscle relaxant that has been a cornerstone of musculoskeletal pain management since its FDA approval in 1957. Developed in the e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Historical Context

Methocarbamol (Robaxin) is a centrally acting skeletal muscle relaxant that has been a cornerstone of musculoskeletal pain management since its FDA approval in 1957. Developed in the early 1950s by A.H. Robins as a derivative of guaifenesin, methocarbamol was engineered to depress the central nervous system and inhibit polysynaptic reflexes without directly impacting motor end-plate contractility [1].

Despite its long clinical history, the precise molecular mapping of methocarbamol's pharmacokinetic (PK) profile evolved significantly over the decades. Early radiolabeled tracer studies revealed that the drug possesses a rapid half-life of 0.9–1.8 hours, driven by extensive hepatic biotransformation[2]. Only 10–15% of an administered dose is excreted unchanged in the urine. The vast majority (40–50%) undergoes Phase I dealkylation and hydroxylation, followed immediately by Phase II conjugation, yielding highly polar glucuronide and sulfate metabolites [3].

As analytical chemistry transitioned from qualitative thin-layer chromatography to high-throughput LC-MS/MS, DMPK scientists required highly pure, stable reference standards to accurately quantify these metabolites and close the mass balance of methocarbamol clearance. This necessity led to the targeted synthesis of Methocarbamol-O-sulfate sodium salt (CAS: 1329610-40-3) [4]. By converting the biologically unstable sulfate ester into a stable sodium salt, researchers created a self-validating analytical standard capable of surviving rigorous extraction protocols.

Chemical and Pharmacokinetic Profile

Understanding the physicochemical divergence between the parent drug and its sulfate conjugate is critical for designing robust bioanalytical assays. The addition of the sulfate group drastically shifts the molecule's polarity, altering its chromatographic retention and ionization behavior.

Table 1: Physicochemical and Pharmacokinetic Comparison
PropertyMethocarbamol (Parent Drug)Methocarbamol-O-Sulfate Sodium Salt
CAS Number 532-03-61329610-40-3
Molecular Formula C₁₁H₁₅NO₅C₁₁H₁₄NNaO₈S
Molecular Weight 241.24 g/mol 343.29 g/mol
Solubility Profile Soluble in water, ethanol, and chloroformHighly hydrophilic; insoluble in non-polar organics
Pharmacological State Active (CNS depressant)Inactive excretory metabolite
Primary Elimination Hepatic metabolism (CYP450, UGT, SULT)Renal excretion (Urine)

To visualize the causality of this biotransformation, the following diagram maps the hepatic pathways that necessitate the use of the sulfate standard in clinical PK studies.

G Methocarbamol Methocarbamol (Parent Drug) PhaseI Phase I Metabolism (CYP450: Dealkylation / Hydroxylation) Methocarbamol->PhaseI Hepatic Clearance UGT Glucuronidation (UGT Enzymes) Methocarbamol->UGT Direct Conjugation SULT Sulfation (SULT Enzymes) Methocarbamol->SULT Direct Conjugation Intermediates Hydroxylated / Dealkylated Intermediates PhaseI->Intermediates Intermediates->UGT Intermediates->SULT Glucuronide Methocarbamol Glucuronide Conjugates UGT->Glucuronide Sulfate Methocarbamol-O-Sulfate (Excreted in Urine) SULT->Sulfate

Hepatic Phase I and Phase II metabolic pathways of Methocarbamol.

Synthetic Methodology: Engineering the Sodium Salt Standard

Biological extraction of the sulfate metabolite from human or canine urine yields highly impure fractions prone to rapid hydrolysis. Therefore, commercial reference standards must be synthesized de novo. As an application scientist, I rely on the following self-validating synthetic protocol to generate Methocarbamol-O-sulfate sodium salt with >95% purity [5].

Step-by-Step Synthesis Protocol
  • Anhydrous Reagent Preparation:

    • Action: Dissolve 10 mmol of pure methocarbamol in 50 mL of anhydrous pyridine under a continuous argon atmosphere.

    • Causality: Moisture must be strictly excluded. If water is present, the subsequent sulfating agent will hydrolyze into sulfuric acid, which aggressively degrades the parent carbamate structure rather than forming the desired ester.

  • Controlled Sulfation:

    • Action: Cool the reaction vessel to 0°C. Add 12 mmol of Sulfur Trioxide Pyridine complex (

      
      ) dropwise over 30 minutes.
      
    • Causality: Temperature control dictates reaction kinetics. Maintaining 0°C favors mono-sulfation at the most sterically accessible hydroxyl group, preventing the formation of poly-sulfated impurities that would ruin the standard's quantitative utility.

  • Quenching and Alkaline Stabilization (Critical Step):

    • Action: Quench the reaction with 10 mL of ice-cold ultra-pure water. Immediately adjust the pH to 7.5–8.0 using 1M NaOH.

    • Causality: Sulfate esters are highly unstable in acidic environments and will spontaneously revert to the parent drug. Neutralizing with NaOH is the self-validating step that locks the molecule into its stable sodium salt form, ensuring long-term shelf life.

  • Purification and Lyophilization:

    • Action: Isolate the target compound using preparative reverse-phase HPLC (C18 stationary phase, utilizing a gentle water/acetonitrile gradient). Collect the appropriate fractions and lyophilize (freeze-dry) for 48 hours to yield a stable white powder.

Bioanalytical Workflow: LC-MS/MS Quantification

To utilize this standard in clinical trials—such as bioequivalence studies for generic formulations [6]—scientists must extract the highly polar sulfate from complex biological matrices (plasma or urine). Standard reversed-phase extraction fails here; instead, we exploit the permanent negative charge of the sulfate group.

Step-by-Step Bioanalytical Protocol
  • Solid Phase Extraction (SPE) via Weak Anion Exchange (WAX):

    • Action: Condition a WAX-SPE cartridge with methanol and water. Load 200 µL of patient urine spiked with an internal standard (e.g., Methocarbamol-d5). Wash with 5% methanol, then elute with 2% ammonium hydroxide in methanol.

    • Causality: At physiological pH, the sulfate group is fully ionized (anionic). The WAX resin selectively binds this negative charge, allowing neutral lipids, proteins, and even the parent methocarbamol to be washed away. The alkaline elution buffer disrupts the ionic interaction, releasing the purified metabolite.

  • HILIC Chromatographic Separation:

    • Action: Inject the eluate onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column using a mobile phase gradient of 10 mM ammonium acetate (pH 4.5) and acetonitrile.

    • Causality: Standard C18 columns cannot retain the extreme hydrophilicity of the sulfate conjugate, causing it to elute in the void volume alongside matrix suppressors. HILIC provides excellent retention by partitioning the analyte into an aqueous-enriched layer on the silica surface.

  • ESI-MS/MS Detection:

    • Action: Analyze via Electrospray Ionization in Negative Mode (ESI-), monitoring the MRM transition (e.g., m/z 320.0

      
      m/z 80.0).
      
    • Causality: While parent methocarbamol is typically analyzed in positive mode, the sulfate conjugate readily sheds its sodium ion to form a stable

      
       anion. The fragmentation to m/z 80.0 (
      
      
      
      ) provides a highly specific, noise-free signal for quantification.

G Sample Biological Sample (Plasma/Urine) SPE WAX-SPE Extraction (Isolates Anions) Sample->SPE Load & Wash HILIC HILIC Chromatography (Retains Polar Sulfate) SPE->HILIC Elute ESI ESI- MS/MS (Negative Ion Mode) HILIC->ESI Ionize Quant Quantification (m/z 320 -> 80) ESI->Quant Detect

LC-MS/MS Bioanalytical Workflow for Methocarbamol-O-Sulfate Quantification.

Conclusion

The transition of methocarbamol from a mid-20th-century clinical discovery to a thoroughly characterized modern therapeutic relies heavily on the synthesis of reference standards like Methocarbamol-O-sulfate sodium salt. By enabling precise LC-MS/MS quantification, this standard allows DMPK scientists to validate clearance pathways, assess drug-drug interactions at the sulfotransferase level, and ensure safe dosing profiles in renally or hepatically impaired patients. The rigorous methodologies outlined above ensure that every pharmacokinetic data point generated is grounded in absolute chemical certainty.

References

  • What is Methocarbamol (Robaxin)? Uses, Dosage & Risks Source: Rupa Health URL:[Link]

  • Methocarbamol - StatPearls Source: NCBI Bookshelf URL:[Link]

  • Methocarbamol Monograph for Professionals Source: Drugs.com URL:[Link]

  • Methocarbamol | C11H15NO5 | CID 4107 Source: PubChem - NIH URL:[Link]

  • Bioequivalence Study of Two Oral Methocarbamol Formulations in Healthy Subjects Under Fasting Conditions Source: PMC - NIH URL:[Link]

Exploratory

Structural Elucidation of Methocarbamol-O-sulfate Sodium Salt

A Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Applications Executive Summary In the development of centrally acting skeletal muscle relaxants, definitive characterization of Phase II metabolites is crit...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Applications

Executive Summary

In the development of centrally acting skeletal muscle relaxants, definitive characterization of Phase II metabolites is critical for regulatory submission and safety assessment. Methocarbamol (Robaxin), a carbamate derivative of guaifenesin, undergoes extensive hepatic metabolism.[1][2] While oxidative dealkylation is a known pathway, direct conjugation of the parent drug via sulfation at the secondary hydroxyl group represents a significant clearance mechanism.

This guide details the structural elucidation of Methocarbamol-O-sulfate sodium salt (Sodium 1-(carbamoyloxy)-3-(2-methoxyphenoxy)propan-2-yl sulfate). It provides a self-validating protocol for synthesizing, isolating, and analytically confirming this metabolite, distinguishing it from oxidative metabolites and the parent compound.

Chemical Identity & Target Structure[1][3][4][5][6][7]

Before initiating elucidation, the target structure must be defined based on metabolic logic. Methocarbamol contains three potential sites for modification: the primary carbamate (stable), the aryl methyl ether (susceptible to O-demethylation), and the secondary aliphatic alcohol.

"Methocarbamol-O-sulfate" refers to the direct sulfation of the secondary hydroxyl group (C2 position of the propyl chain).

  • IUPAC Name: Sodium 1-(carbamoyloxy)-3-(2-methoxyphenoxy)propan-2-yl sulfate

  • Molecular Formula: C₁₁H₁₄NNaO₈S

  • Molecular Weight: 343.29 g/mol (Salt); 320.30 g/mol (Free Acid)

  • Parent Compound: Methocarbamol (MW 241.24)[1][3][4][5]

Methocarbamol_Sulfation cluster_0 Parent Drug cluster_1 Target Metabolite M Methocarbamol (C11H15NO5) Sec-OH active site MS Methocarbamol-O-sulfate Sodium Salt (C11H14NNaO8S) M->MS Sulfotransferase (SULT) (In Vivo) M->MS SO3-Pyridine / NaOH (Chemical Synthesis)

Figure 1: Transformation pathway from Methocarbamol to its O-sulfate conjugate.

Synthesis & Isolation Strategy

To rigorously prove the structure of a biological metabolite, a synthetic reference standard is required. Relying solely on biological extracts is insufficient for NMR validation due to matrix interference.

Protocol: Selective Sulfation

Objective: Sulfate the secondary alcohol without hydrolyzing the carbamate or affecting the aryl ether.

  • Reagents: Methocarbamol (1.0 eq), Sulfur trioxide-pyridine complex (SO₃·Py, 2.0 eq), Anhydrous DMF (Solvent).

  • Reaction:

    • Dissolve Methocarbamol in DMF under Nitrogen atmosphere.

    • Add SO₃·Py complex at 0°C to prevent carbamate degradation.

    • Stir at room temperature for 4–6 hours.

    • Mechanism:[2][6] The pyridine complex acts as a mild sulfating agent, targeting the nucleophilic oxygen of the secondary alcohol.

  • Salt Formation:

    • Quench reaction with aqueous NaHCO₃ (Sodium Bicarbonate) to pH 7.5.

    • Note: Avoid strong bases (NaOH) at high temperatures to prevent carbamate hydrolysis.

  • Purification:

    • Use C18 Reverse-Phase Flash Chromatography.

    • Mobile Phase: Water (0.1% NH₄OH) / Acetonitrile gradient.

    • Validation: The sulfate is highly polar; expect elution significantly earlier than the parent Methocarbamol.

Structural Elucidation: The Analytical Core

This section details the specific spectral fingerprints that confirm the structure.[4]

A. High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the first line of evidence. Sulfates are labile; "soft" ionization is required.

  • Mode: Negative Electrospray Ionization (ESI-).

  • Theoretical m/z: [M-Na]⁻ = 320.0445 (Monoisotopic mass for C₁₁H₁₄NO₈S).

  • Fragmentation Pattern (MS/MS):

    • Precursor: 320.04 m/z

    • Product Ion 1 (Neutral Loss): 240.08 m/z (Loss of SO₃, -80 Da). This confirms the presence of a sulfate group.

    • Product Ion 2: 118.06 m/z (Characteristic fragment of the carbamate/propyl chain).

Self-Validating Check: If you observe a loss of 98 Da (H₂SO₄), it indicates the sulfate is present but the ionization energy may be too high. The clean loss of 80 Da is the gold standard for O-sulfates.

B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for determining regiochemistry (position of the sulfate).

The Logic of the Shift: Sulfation is an electron-withdrawing modification. It causes a "deshielding" effect on the protons and carbons immediately attached to the sulfated oxygen.

  • Alpha-Proton Effect (H2): +0.4 to +0.8 ppm downfield shift.

  • Alpha-Carbon Effect (C2): +4.0 to +8.0 ppm downfield shift.

  • Beta-Carbon Effect (C1, C3): Slight upfield or downfield shifts (variable).

Table 1: Predicted NMR Shift Comparison (DMSO-d₆)

PositionAtomParent Methocarbamol (δ ppm)Methocarbamol-O-sulfate (δ ppm)Δ Shift (Diagnostic)
C2 (Methine) ¹H 4.05 (m) 4.65 – 4.85 (m) +0.60 to +0.80
¹³C 68.5 74.0 – 76.0 +6.0 to +7.5
C1 (Carbamate CH₂)¹H4.004.10Minimal
C3 (Ether CH₂)¹H3.954.05Minimal
Carbamate NH₂¹H6.50 (br s)6.50 (br s)None (Confirming Intact Carbamate)
OMe (Methoxy)¹H3.75 (s)3.75 (s)None (Confirming Intact Ether)

Experimental Protocol for NMR:

  • Solvent: Deuterated DMSO (DMSO-d₆) or D₂O. D₂O is preferred for the sodium salt but may obscure the carbamate NH₂ protons due to exchange.

  • 2D Experiments:

    • COSY: To trace the spin system from C1 to C3 and confirm the H2 proton is the one shifting.

    • HSQC: To correlate the shifted H2 proton to the shifted C2 carbon.

    • HMBC: Crucial for linking the C2 proton to the C1 and C3 carbons, proving the backbone is intact.

C. Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides rapid confirmation of the functional group transformation.

  • S=O Stretch (Asymmetric): 1210–1260 cm⁻¹ (Strong, broad).

  • S=O Stretch (Symmetric): 1030–1060 cm⁻¹.

  • Absence: The broad O-H stretch (3200–3500 cm⁻¹) seen in the parent will be significantly diminished or replaced by the N-H stretch of the carbamate.

Analytical Workflow Diagram

The following diagram illustrates the decision logic for validating the structure.

Elucidation_Workflow Start Isolated/Synthesized Candidate MS ESI(-) HRMS Analysis Start->MS Check1 m/z 320.04 observed? MS->Check1 Frag MS/MS Fragmentation Check for -80Da (SO3) Check1->Frag Yes Fail Re-evaluate Structure (Possible Hydrolysis) Check1->Fail No NMR 1H & 13C NMR (DMSO-d6) Frag->NMR Confirmed Check2 H2 Methine Shift > +0.5 ppm? NMR->Check2 Final CONFIRMED Methocarbamol-O-sulfate Check2->Final Yes Check2->Fail No

Figure 2: Analytical decision matrix for structural confirmation.

Common Pitfalls & Troubleshooting
  • Carbamate Hydrolysis: If the pH exceeds 9.0 during synthesis or extraction, the carbamate group may hydrolyze to the primary alcohol.

    • Detection: Loss of NH₂ signal in ¹H NMR; Mass shift of -43 Da (loss of CONH).

  • Positional Isomers: Methocarbamol metabolites include hydroxylated phenyl rings which can also be sulfated.

    • Differentiation: The aromatic region of the NMR (6.8–7.0 ppm) will change significantly for ring-hydroxylated metabolites (change in coupling patterns). For Methocarbamol-O-sulfate, the aromatic pattern remains a 1,2-disubstituted benzene (similar to parent).

  • Salt Disproportionation: Ensure the sodium salt is fully formed. The free acid of sulfate esters is autocatalytic and unstable. Always store in buffered media or as a solid sodium salt.

References
  • Methocarbamol Metabolism: Bruce, R. B., Turnbull, L. B., & Newman, J. H. (1971).[7][8] Metabolism of methocarbamol in the rat, dog, and human.[1][7] Journal of Pharmaceutical Sciences, 60(1), 104–106.[7] Link

  • Sulfate Conjugation Chemistry: Strott, C. A. (2002). Sulfonation and molecular action. Endocrine Reviews, 23(5), 703–732. Link

  • NMR of Sulfated Metabolites: Silva Elipe, M. V. (2003). Advantages and disadvantages of nuclear magnetic resonance spectroscopy as a hyphenated technique. Analytica Chimica Acta, 497(1-2), 1–25. Link

  • Mass Spectrometry of Sulfates: Yi, L., et al. (2006). Fragmentation patterns of sulfated steroids in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2922–2928. Link

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Quantification of Methocarbamol-O-sulfate Sodium Salt in Biological Matrices

Here is a comprehensive Application Note and Protocol for the analysis of Methocarbamol-O-sulfate sodium salt, designed for senior researchers and analytical scientists. Introduction & Scientific Context Methocarbamol is...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the analysis of Methocarbamol-O-sulfate sodium salt, designed for senior researchers and analytical scientists.

Introduction & Scientific Context

Methocarbamol is a widely used centrally acting skeletal muscle relaxant.[1] While the parent drug's pharmacokinetics are well-documented, its metabolic pathway involves significant Phase II conjugation.[1] The Methocarbamol-O-sulfate conjugate (typically formed at the secondary hydroxyl of the glyceryl side chain or via sulfation of O-demethylated metabolites) represents a critical polar metabolite.

The Analytical Challenge

Analyzing Methocarbamol-O-sulfate presents distinct challenges compared to the parent drug:

  • High Polarity: The sulfate group renders the molecule permanently ionized (anionic) at typical HPLC pH levels, causing it to elute near the void volume (

    
    ) on standard C18 columns.[1]
    
  • Ionic Strength Sensitivity: As a sodium salt, the analyte dissociates in the mobile phase.[1] The method must control the counter-ion environment to ensure reproducible retention.

  • Detection Selectivity: The carbamate and guaiacol moieties provide UV absorbance, but the metabolite must be chromatographically resolved from the more hydrophobic parent drug and endogenous plasma components.

This protocol utilizes a Polar-Embedded Reverse-Phase (RP) stationary phase.[1] Unlike traditional C18 columns, polar-embedded phases prevent "phase collapse" in highly aqueous conditions and provide a unique selectivity for polar-ionic compounds without the need for aggressive ion-pairing reagents.[1]

Method Development Strategy (The "Why")

Stationary Phase Selection

Standard alkyl-bonded phases (C18) often fail to retain sulfated conjugates.[1] We select a Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP).[1] The embedded polar group (often an amide or carbamate) interacts with the aqueous mobile phase to maintain chain extension, allowing the hydrophobic alkyl chains to interact with the methocarbamol core while the polar group interacts with the sulfate moiety.

Mobile Phase Chemistry
  • Buffer (pH 3.5): We use a phosphate buffer at pH 3.5. While the sulfate group (

    
    ) remains ionized, this pH suppresses the ionization of silanols on the column silica, reducing peak tailing.[1] It also ensures the carbamate nitrogen remains neutral.[1]
    
  • Organic Modifier: Acetonitrile (ACN) is chosen over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for this specific aromatic ether structure.[1]

Detection Wavelength

Methocarbamol derivatives exhibit two UV maxima: ~224 nm and ~274 nm.[1]

  • Recommendation: 274 nm . While 224 nm is more sensitive, it is non-selective and prone to interference from plasma proteins and solvents. 274 nm provides sufficient sensitivity for PK studies with superior signal-to-noise (S/N) ratios for the aromatic guaiacol core.[1]

Experimental Protocol

Reagents and Standards
  • Reference Standard: Methocarbamol-O-sulfate Sodium Salt (>98% purity).[1]

  • Internal Standard (IS): Guaifenesin (structurally similar, elutes between metabolite and parent) or Mephenesin.[1]

  • Solvents: HPLC-grade Acetonitrile, Methanol, Water (Milli-Q or equivalent).[1]

  • Buffer Reagents: Sodium Phosphate Monobasic (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
Chromatographic Conditions
ParameterSpecification
Instrument HPLC with Diode Array Detector (DAD) or VWD
Column Polar-Embedded C18 (e.g., Synergi 4µm Fusion-RP 80Å), 150 x 4.6 mm
Mobile Phase A 20 mM Sodium Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 20 µL
Detection UV at 274 nm (Reference: 360 nm)
Run Time 15 minutes

Gradient Profile:

  • 0.0 - 2.0 min: 5% B (Isocratic hold for polar retention)[1]

  • 2.0 - 8.0 min: 5% → 40% B (Linear ramp)

  • 8.0 - 10.0 min: 40% → 90% B (Wash parent drug/impurities)[1]

  • 10.0 - 10.1 min: 90% → 5% B (Return to initial)[1]

  • 10.1 - 15.0 min: 5% B (Re-equilibration)

Preparation of Solutions

1. Buffer Preparation (20 mM Phosphate, pH 3.5): Dissolve 2.76 g of Sodium Phosphate Monobasic Monohydrate in 950 mL of water.[1] Adjust pH to 3.5 ± 0.05 using dilute Phosphoric Acid (10%).[1] Dilute to 1000 mL.[1] Filter through a 0.45 µm nylon membrane.[1]

2. Stock Standards:

  • Methocarbamol-O-sulfate Stock (1 mg/mL): Dissolve 10 mg of the sodium salt in 10 mL of Water . (Note: Do not use pure methanol for the sulfate salt stock to avoid precipitation or solubility issues; water is preferred for the ionic salt).

  • Internal Standard Stock (1 mg/mL): Dissolve 10 mg Guaifenesin in 10 mL Methanol.[1]

Sample Preparation (Protein Precipitation)

This method is optimized for plasma/serum.[1]

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add 20 µL of Internal Standard working solution (50 µg/mL).

  • Precipitate: Add 600 µL of ice-cold Acetonitrile (1:3 ratio).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Evaporate (Optional for sensitivity): Transfer supernatant to a clean tube and evaporate under nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A.

  • Filter: If not evaporating, transfer supernatant to an autosampler vial. Ensure no particulate matter is injected.[1]

Visualizations

Metabolic Pathway Context

The following diagram illustrates the relationship between the parent drug and the target analyte.

MetabolicPathway Parent Methocarbamol (Parent Drug) Metabolite1 O-Demethyl Methocarbamol Parent->Metabolite1 CYP450 (Phase I) Sulfate Methocarbamol-O-Sulfate (Target Analyte) Parent->Sulfate Sulfotransferase (SULT) Glucuronide Methocarbamol Glucuronide Parent->Glucuronide UGT Enzymes Metabolite1->Sulfate Secondary Sulfation

Figure 1: Simplified metabolic pathway highlighting the direct sulfation of Methocarbamol to the target analyte.[1]

Analytical Workflow

Step-by-step logic for the extraction and analysis.

Workflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (ACN 1:3 ratio) Sample->PPT Centrifuge Centrifugation 10,000g, 10 min PPT->Centrifuge Supernatant Supernatant Recovery Centrifuge->Supernatant HPLC HPLC-UV Analysis Polar-Embedded C18 274 nm Supernatant->HPLC Inject 20 µL Data Quantification (Peak Area Ratio) HPLC->Data

Figure 2: Sample preparation and analytical workflow for Methocarbamol-O-sulfate.

Method Validation Parameters (Self-Validating System)

To ensure Trustworthiness , the method must meet these acceptance criteria (based on ICH Q2(R1) guidelines).

ParameterAcceptance CriteriaProtocol Note
System Suitability Resolution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) > 2.0 between Sulfate and IS.
Inject standard mix 5 times before run.[1]
Linearity

Range: 0.5 – 50 µg/mL.[1][2][3]
Accuracy 85-115% RecoverySpike plasma at Low, Mid, High QC levels.[1]
Precision RSD < 5% (Intra-day)6 replicates of Mid-QC.
Stability < 2% degradation over 24hKeep autosampler at 4°C to prevent hydrolysis.[1]
Troubleshooting Guide
  • Early Elution/Peak Fronting: If the sulfate peak elutes too early (< 2 min) or fronts, the mobile phase organic content is too high at the start. Ensure the gradient starts at 5% B (or even 2% B) and the column is fully equilibrated.

  • Peak Tailing: Usually indicates silanol interaction.[1] Ensure the buffer pH is 3.[1]5. If tailing persists, increase buffer concentration to 25 mM.[1]

  • Ghost Peaks: Sulfate salts can be hygroscopic and contaminated.[1] Verify the purity of the "Sodium Salt" standard by running a blank injection of the solvent used to dissolve it.

References

  • DrugBank Online. (n.d.).[1] Methocarbamol: Pharmacology, metabolism, and side effects.[1][4] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 4107, Methocarbamol.[1] Retrieved from [Link][1]

  • Muralidharan, S., et al. (2014).[1][2] Simultaneous determination of paracetamol and methocarbamol in human plasma by HPLC using UV detection.[1][5][3] Journal of Bioequivalence & Bioavailability.[1] (Contextual reference for parent drug conditions).

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application

Application Note: Methocarbamol-O-sulfate as a Metabolite Standard in PK/PD Profiling

Abstract This application note details the critical role of Methocarbamol-O-sulfate as a reference standard in the pharmacokinetic (PK) and safety characterization of Methocarbamol. As a Phase II conjugate, this metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the critical role of Methocarbamol-O-sulfate as a reference standard in the pharmacokinetic (PK) and safety characterization of Methocarbamol. As a Phase II conjugate, this metabolite represents a significant clearance pathway.[1] Accurate quantification is essential for compliance with FDA/EMA Metabolites in Safety Testing (MIST) guidelines. This guide provides a self-validating protocol for the handling, separation, and mass spectrometric detection of this labile sulfate conjugate, addressing specific challenges regarding pH stability and ionization polarity switching.

Introduction: The MIST Compliance Context

Methocarbamol is a centrally acting muscle relaxant extensively metabolized by the liver.[2][3][4] While the parent drug is well-characterized, regulatory scrutiny has shifted toward its metabolites. Under the FDA's Safety Testing of Drug Metabolites (MIST) guidance, metabolites present at >10% of total drug exposure at steady state must be evaluated for potential toxicity [1].[5]

Methocarbamol undergoes rapid dealkylation and hydroxylation, followed by Phase II conjugation. The O-sulfate conjugate is a major circulating metabolite. Failure to accurately quantify this species can lead to:

  • Underestimation of Clearance: Ignoring the sulfate fraction distorts mass balance studies.

  • Ion Suppression: Co-eluting sulfates can suppress the ionization of the parent drug in LC-MS/MS if not chromatographically resolved.

  • Stability Artifacts: Sulfates are prone to in-source fragmentation and hydrolysis, leading to false positives for the parent compound.

This protocol establishes a rigorous workflow to use the Methocarbamol-O-sulfate standard to validate bioanalytical methods.

Chemical & Physical Properties[6][7]

Target Analyte: Methocarbamol-O-sulfate (Sodium Salt) Parent Compound: Methocarbamol (MW 241.24)[6]

PropertySpecificationTechnical Note
Molecular Formula C₁₁H₁₄NO₈S⁻ (Free acid anion)Standard usually supplied as Sodium salt (add Na mass).
Molecular Weight ~321.30 Da (Anion)+80 Da shift from parent (SO₃ addition).
Solubility Water, MethanolCritical: Poor solubility in pure acetonitrile.
Stability pH SensitiveHydrolyzes to parent drug in acidic conditions (pH < 4).
pKa ~ -2 (Sulfate group)Permanently ionized (negative) at physiological pH.

Metabolic Context & Pathway Visualization[9]

Methocarbamol metabolism is complex. The "O-sulfate" standard typically corresponds to the direct sulfation of the secondary hydroxyl group or the sulfation of the O-desmethyl metabolite. The diagram below illustrates the positioning of the sulfate conjugate within the broader metabolic cascade.

Methocarbamol_Metabolism cluster_legend Pathway Key Parent Methocarbamol (MW 241.2) Inter1 O-Desmethyl Methocarbamol Parent->Inter1 CYP450 (Dealkylation) Sulfate Methocarbamol-O-Sulfate (Target Standard) (MW ~321.3) Parent->Sulfate SULT (Sulfotransferase) Direct Conjugation Gluc Methocarbamol Glucuronide Parent->Gluc UGT (Glucuronidation) Inter1->Sulfate SULT (Secondary Pathway) Renal Renal Excretion Sulfate->Renal Gluc->Renal key1 Blue: Parent Drug key2 Red: Toxicologically Relevant Metabolite

Caption: Figure 1. Metabolic fate of Methocarbamol highlighting the direct sulfation pathway (Red) versus oxidative metabolism (Yellow) and glucuronidation (Green).

Experimental Protocols

Protocol A: Standard Preparation & Handling (Critical)

Objective: Prevent hydrolysis of the sulfate moiety during stock preparation.

Causality: Sulfate esters are acid-labile. Standard laboratory solvents (like unbuffered water/acetonitrile) can become slightly acidic over time (absorbing CO₂), triggering the conversion of the standard back to the parent drug.

  • Stock Solution (1 mg/mL):

    • Weigh Methocarbamol-O-sulfate standard.

    • Dissolve in 10 mM Ammonium Bicarbonate (pH 7.8) or Methanol .

    • Avoid: Pure water or acidified solvents (0.1% Formic Acid).

  • Storage:

    • Aliquot into amber glass vials (light sensitive).

    • Store at -80°C . Stability is validated for 6 months at this temperature.

  • Working Standard:

    • Dilute in 50:50 Methanol:Water (Buffered to pH 7).

    • Use within 4 hours of preparation.

Protocol B: LC-MS/MS Method Development

Objective: Chromatographic separation of the polar sulfate from the parent drug.

Challenge: Methocarbamol (Parent) ionizes best in Positive Mode ([M+H]⁺), while the Sulfate metabolite ionizes in Negative Mode ([M-H]⁻).

1. Chromatographic Conditions
  • Column: C18 is acceptable, but a Biphenyl or HILIC column provides better retention for the polar sulfate, preventing it from eluting in the solvent front (ion suppression zone).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0). Do not use Formic Acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Hold for sulfate retention)

    • 1-4 min: Ramp to 95% B

    • 4-5 min: Hold 95% B

    • 5.1 min: Re-equilibrate.

2. Mass Spectrometry Settings (Polarity Switching)

Modern triple quadrupoles can switch polarity in <20ms.

AnalyteIonization ModePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
Methocarbamol ESI (+)242.1 [M+H]⁺118.115Carbamate loss
Methocarbamol-O-Sulfate ESI (-)320.1 [M-H]⁻240.120Neutral loss of SO₃ (80 Da)
Methocarbamol-O-Sulfate ESI (-)320.1 [M-H]⁻97.035Formation of HSO₄⁻

Self-Validating Step: Monitor the Positive Mode channel for Methocarbamol at the retention time of the Sulfate. If you see a peak in the parent channel at the sulfate's retention time, In-Source Fragmentation is occurring. Lower the Desolvation Temperature or Cone Voltage.

Analytical Workflow Diagram

Analytical_Workflow cluster_ms Detection Logic Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Methanol, Neutral pH) Sample->Prep Avoid Acid! LC LC Separation (Ammonium Acetate pH 7.0) Prep->LC Inject Supernatant MS MS/MS Detection (Polarity Switching) LC->MS Elute Data Quantification (MIST Compliance) MS->Data Integrate Pos Pos Mode: Parent (m/z 242) MS->Pos Neg Neg Mode: Sulfate (m/z 320) MS->Neg

Caption: Figure 2. Recommended analytical workflow emphasizing neutral pH extraction and polarity switching detection.

Troubleshooting & Data Interpretation

Issue: "Ghost" Parent Peak

Observation: You detect Methocarbamol (Parent) at two different retention times. Cause: The second peak is likely the Sulfate metabolite undergoing in-source fragmentation (losing the sulfate group inside the ion source) and being detected as the parent ion. Solution:

  • Check the retention time.[7] The Sulfate is more polar and should elute earlier than the parent on Reverse Phase columns.

  • Optimize the MS source temperature (lower it) to reduce thermal degradation.

Issue: Low Sensitivity for Sulfate

Observation: The sulfate signal is weak compared to the glucuronide or parent. Cause: Sulfates suppress easily in high organic content or acidic mobile phases. Solution: Ensure the mobile phase pH is neutral (Ammonium Acetate). Acidic mobile phases suppress negative mode ionization efficiency for sulfates [2].

References

  • U.S. Food and Drug Administration (FDA). (2020).[8] Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

  • Kauffman, G. W., & Bansal, S. (2008). Analysis of metabolites in biological fluids: Impact of MIST guidance. Bioanalysis. [Link]

  • PubChem. (2023). Methocarbamol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method Development for Methocarbamol-O-Sulfate in Biological Matrices

Executive Summary & Metabolic Context Methocarbamol (Robaxin) is a centrally acting muscle relaxant extensively metabolized by the liver.[1][2][3] While dealkylation and hydroxylation are primary Phase I pathways, Phase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Metabolic Context

Methocarbamol (Robaxin) is a centrally acting muscle relaxant extensively metabolized by the liver.[1][2][3] While dealkylation and hydroxylation are primary Phase I pathways, Phase II conjugation (glucuronidation and sulfation) plays a critical role in clearance. Methocarbamol-O-sulfate represents a polar, ionic conjugate formed via sulfotransferase (SULT) activity on the secondary hydroxyl group of the propanediol moiety or phenolic metabolites.

Developing robust analytical methods for O-sulfates presents distinct challenges compared to the parent drug:

  • High Polarity: Sulfates elute near the void volume on standard C18 columns.

  • Source Fragmentation: Labile sulfate groups can dissociate in the ion source, mimicking the parent drug (isobaric interference).

  • Ionization Mode: Unlike the parent carbamate (positive mode), sulfates require Negative Electrospray Ionization (ESI-) for optimal sensitivity.

This guide provides a self-validating protocol for the quantitation of Methocarbamol-O-sulfate, prioritizing chromatographic retention and spectral fidelity.

Physicochemical Profile & Target Analyte

Understanding the molecule is the first step in method design.

PropertyMethocarbamol (Parent)Methocarbamol-O-Sulfate (Target)
Formula


MW (Da) 241.24321.30
Polarity (LogP) ~0.6 (Neutral)< -1.0 (Highly Polar/Anionic)
Acid/Base Weak BaseStrong Acid (Sulfate pKa < 1.0)
Primary Ionization

(m/z 242)

(m/z 320)

Method Development Logic (The "Why")

Chromatographic Strategy: HILIC vs. Modified RP

Standard C18 columns fail to retain small, acidic sulfates. While HILIC is an option, it often suffers from long equilibration times in high-throughput bioanalysis.

  • Recommendation: Use a Biphenyl or PFP (Pentafluorophenyl) column.

  • Reasoning: These phases offer alternative selectivity (pi-pi interactions) and better retention for polar aromatics than C18, without the robustness issues of HILIC.

Mass Spectrometry: The Polarity Switch

Methocarbamol analyzes well in Positive Mode. However, the sulfate moiety carries a permanent negative charge potential.

  • Protocol: Use Negative ESI .[4][5]

  • Mechanism:[1][3] Deprotonation of the carbamate nitrogen is difficult, but the sulfate group readily forms

    
    .
    
  • Critical Control: You must optimize the Cone Voltage (or Declustering Potential). Too high, and you strip the sulfate in the source, losing the signal and artificially inflating the parent drug baseline.

Decision Tree Visualization

MethodLogic Start Analyte: Methocarbamol-O-Sulfate PolarityCheck Is LogP < 0? Start->PolarityCheck ModeSelect Ionization Mode Selection PolarityCheck->ModeSelect PosMode Positive ESI (Poor Sensitivity for Sulfates) ModeSelect->PosMode NegMode Negative ESI (Target [M-H]-) ModeSelect->NegMode ColSelect Stationary Phase Selection NegMode->ColSelect C18 Standard C18 (Elution in Void) ColSelect->C18 Biphenyl Biphenyl/PFP (Pi-Pi Retention) ColSelect->Biphenyl

Caption: Decision logic for selecting Negative ESI and Biphenyl stationary phases for polar sulfate metabolites.

Detailed Experimental Protocol

Reagents & Standards[5]
  • Reference Standard: Methocarbamol-O-Sulfate (Custom synthesis or metabolite vendor).

  • Internal Standard (IS): Methocarbamol-d3-sulfate (preferred) or Methocarbamol-d3 (acceptable if retention matches).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Ammonium Acetate (10mM). Avoid Formic Acid > 0.05% as low pH can hydrolyze the sulfate during the run.

Sample Preparation: Weak Anion Exchange (WAX) SPE

Protein precipitation (PPT) is dirty for urine analysis. WAX SPE provides orthogonal selectivity, retaining the acidic sulfate while washing away neutral interferences.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 100 µL Plasma/Urine + 200 µL 2% Formic Acid (to protonate weak acids, but sulfate remains charged). Load sample.

  • Wash 1: 1 mL 25mM Ammonium Acetate pH 5 (removes neutrals).

  • Wash 2: 1 mL MeOH (removes hydrophobic neutrals/bases).

  • Elution: 500 µL 5% Ammonium Hydroxide in MeOH . (The high pH disrupts the anion exchange interaction).

  • Evaporation: Dry under nitrogen at 35°C. Do not use heat > 40°C to prevent degradation.

  • Reconstitution: 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions[7][8]

Liquid Chromatography:

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Kinetex Biphenyl or Waters HSS T3 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B (Divert to waste to avoid salts)

    • 3.0 min: 60% B

    • 3.1 min: 95% B (Wash)

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibrate)

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Negative.[4][5]

  • Capillary Voltage: 2.5 kV (Lower helps prevent discharge).

  • Desolvation Temp: 450°C.

  • Cone Voltage: Optimized (Start low, ~20-30V) to preserve precursor.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
Methocarbamol-Sulfate 320.1 240.1 2518Quant (Loss of

)
320.197.02535Qual (

)
Methocarbamol-d3-Sulfate 323.1243.12518IS

Validation & Troubleshooting (Self-Validating Systems)

The "In-Source Fragmentation" Check

This is the most critical validation step.

  • The Risk: If the source temperature or voltage is too high, the sulfate (m/z 320) loses

    
     inside the source, becoming m/z 240 (which looks like the parent drug if running in Neg mode, or reduces sensitivity).
    
  • The Test: Inject a pure standard of Methocarbamol-O-Sulfate (1 µg/mL). Monitor the Parent Drug Transition (if analyzing both) and the Sulfate Transition .

  • Acceptance: The signal in the Parent Drug channel should be < 2% of the Sulfate channel. If high, lower the Desolvation Temperature and Cone Voltage.

Matrix Effects (Ion Suppression)

Sulfates are prone to suppression by phospholipids in Negative mode.

  • Protocol: Post-column infusion. Infuse the sulfate standard constant flow while injecting a blank plasma extract.

  • Visual: Look for dips in the baseline at the retention time of the analyte. If suppression > 20%, switch from PPT to WAX SPE.

Fragmentation Pathway Diagram

FragPath Precursor Precursor Ion [M-H]- (m/z 320) TransitionState Collision Cell (Dissociation) Precursor->TransitionState ESI- Product1 Quant Ion [M-H-SO3]- (m/z 240) TransitionState->Product1 Neutral Loss (80 Da) Product2 Qual Ion [HSO4]- (m/z 97) TransitionState->Product2 High Energy

Caption: MS/MS fragmentation pathway for Methocarbamol-O-sulfate in Negative ESI mode.

References

  • FDA.gov. (2003).[6] Robaxin (Methocarbamol) Prescribing Information & Clinical Pharmacology. U.S. Food and Drug Administration.[1][7] [Link]

  • DrugBank Online. (2024). Methocarbamol: Metabolism and Pharmacokinetics. [Link][3]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4107, Methocarbamol. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization for LC-MS of Polar Metabolites. [Link] (General reference for biphenyl/HILIC stationary phase selection in metabolite ID).

  • Restek. (2023). Analysis of Drug Metabolites by LC-MS/MS. [Link] (Reference for Biphenyl column application in glucuronide/sulfate analysis).

Sources

Application

Application Note: NMR Spectroscopy of Methocarbamol-O-sulfate Sodium Salt

Introduction & Analytical Context Methocarbamol (3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate) is a widely prescribed centrally acting skeletal muscle relaxant[1]. During drug metabolism, synthetic scale-up, and stab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Methocarbamol (3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate) is a widely prescribed centrally acting skeletal muscle relaxant[1]. During drug metabolism, synthetic scale-up, and stability testing, various process-related impurities and phase II metabolites are generated[2]. Methocarbamol-O-sulfate sodium salt is a critical structural variant characterized by the sulfation of the secondary hydroxyl group at the C2 position of the propanediol backbone.

As a Senior Application Scientist, I have designed this protocol to move beyond basic spectral acquisition. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) workflow to unambiguously elucidate the structure of this sulfate derivative and accurately quantify its purity[3], ensuring high-fidelity data for regulatory submissions and pharmacological profiling.

Mechanistic Insights into Chemical Shifts

To accurately interpret the NMR spectrum of Methocarbamol-O-sulfate sodium salt, one must understand the causality behind the chemical shift perturbations relative to the parent drug.

  • The α-Deshielding Effect: The structural transition from a hydroxyl group (-OH) to a sulfate ester (-OSO3Na) introduces a highly electronegative and electron-withdrawing moiety. This inductive withdrawal of electron density strongly deshields the methine proton at C2. Consequently, the C2-H signal experiences a pronounced downfield shift (

    
     to 
    
    
    
    ppm). This shift is your primary diagnostic marker for successful sulfation.
  • Loss of the Exchangeable Proton: The doublet corresponding to the C2-OH proton (typically observed around 5.3 ppm in the parent compound) is entirely absent in the sulfate salt.

  • Solvent Selection Causality: While

    
     is traditionally favored for highly polar sodium salts, DMSO-
    
    
    
    is strategically selected for this protocol. DMSO-
    
    
    prevents the rapid deuterium exchange of the terminal carbamate (-NH2) protons. Retaining these exchangeable protons is critical for achieving a complete
    
    
    mass balance during structural validation.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This protocol incorporates internal consistency checks to ensure that sample degradation or incomplete magnetic relaxation does not compromise the quantitative data.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15.0 mg of the Methocarbamol-O-sulfate sodium salt and 5.0 mg of a certified internal standard (e.g., Maleic acid, which provides a distinct singlet at ~6.26 ppm) using a calibrated microbalance.

  • Solvation: Dissolve the mixture in 600 µL of deuterated dimethyl sulfoxide (DMSO-

    
    , 99.9% D). Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution and homogeneity.
    
  • Instrument Parameters (

    
     NMR): 
    
    • Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1):

      
       seconds. Causality: A long D1 is mandatory for quantitative NMR (qNMR) to ensure the complete longitudinal relaxation (
      
      
      
      ) of all spins. Insufficient D1 leads to truncated integration areas and skewed purity calculations.
    • Number of Scans (NS): 64 (to ensure a high signal-to-noise ratio).

  • Internal Validation Check: Before proceeding to quantification, integrate the methoxy group (singlet, ~3.75 ppm) and the aromatic protons (multiplet, ~6.80–7.00 ppm). The ratio must be exactly 3:4 . Any deviation indicates sample impurity, degradation, or improper phasing, invalidating the run.

Quantitative Data Presentation

The following table summarizes the diagnostic


 NMR shifts, comparing the parent Methocarbamol to the O-sulfate derivative to guide your spectral assignments.
PositionMethocarbamol (δ ppm)Methocarbamol-O-sulfate (δ ppm)MultiplicityCausality / Assignment
O-CH3 3.753.753H, sUnaffected by sulfation; used as internal reference
C3-H2 3.85 - 3.954.00 - 4.102H, mSlight deshielding (β-effect from sulfate)
C2-H 3.95 - 4.054.60 - 4.801H, mStrong deshielding (α-effect of sulfate)
C1-H2 4.00 - 4.154.15 - 4.302H, mSlight deshielding (β-effect from sulfate)
C2-OH 5.30Absent1H, dReplaced by sulfate ester
NH2 6.506.602H, br sCarbamate terminus (visible in DMSO-

)
Ar-H 6.80 - 7.006.80 - 7.004H, mAromatic core

Structural Validation Workflows

To unambiguously assign the complex multiplet overlapping in the aliphatic region (4.00–4.80 ppm), 2D NMR techniques are required. The workflows below illustrate the logical progression of data acquisition and the 2D correlation strategy.

Workflow A 1. Sample Preparation (15mg Sample + 5mg IS) B 2. Solvation (600 µL DMSO-d6) A->B C 3. NMR Acquisition (D1 ≥ 10s, NS = 64) B->C D 4. Data Processing (Baseline Correction) C->D E 5. Internal Validation (Integration Check) D->E F 6. qNMR Analysis (Purity Determination) E->F

Fig 1. Self-validating NMR workflow for structural elucidation and qNMR quantification.

Strategy A 1H-1H COSY (Vicinal C1-C2-C3 Protons) D Methocarbamol-O-sulfate Structural Confirmation A->D Aliphatic Mapping B 1H-13C HSQC (Direct C-H Assignments) B->D Carbon Shifts C 1H-13C HMBC (Ether/Carbamate Linkages) C->D Quaternary Carbons

Fig 2. 2D NMR correlation strategy for unambiguous structural mapping of the sulfate ester.

Quantitative NMR (qNMR) Methodology

Once the structure is validated, the absolute purity of the Methocarbamol-O-sulfate sodium salt is calculated using the following qNMR mass balance equation[3]:



Where:

  • 
     = Purity of the sample (% w/w)
    
  • 
     = Integrated area of the sample peak (e.g., O-CH3 at 3.75 ppm) and internal standard peak
    
  • 
     = Number of protons contributing to the integrated signals (e.g., 3 for O-CH3)
    
  • 
     = Molar mass of Methocarbamol-O-sulfate sodium salt (343.28  g/mol ) and the standard
    
  • 
     = Gravimetric weight of the sample and standard
    
  • 
     = Certified purity of the internal standard
    

By adhering to this protocol, analysts can ensure that their structural assignments are mechanistically sound and their quantitative data is highly reproducible.

References

  • Ozden, T., Senyuva, H., & Akşahin, I. (1999). Quantitative analysis of methocarbamol in solid dosage forms with 1H-NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 21(2), 467-472. URL:[Link]

  • Bassuoni, Y. F., et al. (2020). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Journal of Applied Pharmaceutical Science, 10(05), 031-038. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4107, Methocarbamol. URL:[Link]

Sources

Method

Methocarbamol-O-sulfate sodium salt reference standard application

Application Note: Methocarbamol-O-sulfate Sodium Salt Reference Standard Introduction & Regulatory Context In the development of centrally acting muscle relaxants, the characterization of metabolic pathways is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methocarbamol-O-sulfate Sodium Salt Reference Standard

Introduction & Regulatory Context

In the development of centrally acting muscle relaxants, the characterization of metabolic pathways is a critical regulatory requirement. Methocarbamol (Robaxin®) is extensively metabolized in humans, primarily via dealkylation and hydroxylation, followed by Phase II conjugation.[1] Methocarbamol-O-sulfate represents a significant Phase II metabolite.

Under FDA MIST (Metabolites in Safety Testing) guidelines and ICH M3(R2) , metabolites present at >10% of total drug exposure (AUC) in humans must be adequately characterized in non-clinical safety studies. The Methocarbamol-O-sulfate sodium salt reference standard is essential for:

  • Quantification: Accurate measurement of metabolite exposure in plasma/urine.

  • Method Validation: Establishing linearity, accuracy, and recovery in bioanalytical assays.

  • Stability Testing: Monitoring the hydrolysis of the conjugate back to the parent drug during sample processing.

Chemical & Physical Properties

The sodium salt form renders the metabolite highly water-soluble, differing significantly from the lipophilic parent compound.

PropertySpecification
Compound Name Methocarbamol-O-sulfate sodium salt
Chemical Formula C₁₁H₁₄NNaO₈S
Molecular Weight 343.29 g/mol (Salt); 321.30 g/mol (Free Acid)
Parent Compound Methocarbamol (MW 241.[][3][4][5]24)
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetonitrile
Storage -20°C, desiccated (Hygroscopic; susceptible to hydrolysis)
Stability Stable in solid state for >2 years at -20°C. Solutions should be prepared fresh or stored at -80°C.

Metabolic Pathway Visualization

Methocarbamol undergoes Phase II metabolism where the secondary hydroxyl group is sulfated by sulfotransferases (SULTs).

MetabolicPathway cluster_legend Pathway Key Parent Methocarbamol (Parent Drug) C11H15NO5 Inter Phase I Metabolites (O-Demethylated / Hydroxylated) Parent->Inter CYP450 (Dealkylation) Sulfate Methocarbamol-O-sulfate (Phase II Metabolite) C11H15NO8S Parent->Sulfate Sulfation (SULTs) Direct Conjugation Glucuronide Methocarbamol-Glucuronide (Alternative Phase II) Parent->Glucuronide UGT (Glucuronidation) Inter->Sulfate Secondary Sulfation key1 Solid Line: Primary Pathway for this Standard

Figure 1: Metabolic fate of Methocarbamol highlighting the formation of the O-sulfate conjugate.

Analytical Protocol: LC-MS/MS Quantification

This protocol separates the polar O-sulfate metabolite from the parent drug using Reverse Phase Chromatography (RPC). Note that sulfate conjugates are highly polar and often elute in the void volume if the organic gradient starts too high.

A. Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Biphenyl or C18 Polar Embedded (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm). Why? Biphenyl phases provide better retention for polar aromatic conjugates than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B (Hold for 1.0 min to retain the sulfate)

    • 1.0 - 5.0 min: Ramp to 95% B

    • 5.0 - 6.0 min: Hold 95% B

    • 6.1 min: Re-equilibrate to 5% B

B. Mass Spectrometry Parameters (ESI)

Sulfate conjugates are labile. Negative Ion Mode (ESI-) is strongly recommended to prevent in-source fragmentation (loss of SO₃) which is common in positive mode.

AnalytePolarityPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Note
Methocarbamol-O-Sulfate Negative (-) 320.1 [M-H]⁻ 240.1 [M-SO₃-H]⁻ 20Loss of Sulfate group
320.1118.035Characteristic fragment
Methocarbamol (Parent) Positive (+)242.1 [M+H]⁺118.125Parent quantification
Methocarbamol-d3 (IS) Positive (+)245.1 [M+H]⁺121.125Internal Standard

Note: If your MS does not support fast polarity switching, run two separate injections or optimize the sulfate in positive mode (expecting [M+H]+ 322 -> 242 transition due to source fragmentation).

Sample Preparation Protocol (Plasma)

Objective: Extract both parent and polar metabolite while minimizing hydrolysis.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (Methocarbamol-d3).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile .

    • Critical Step: Do not use acidified methanol for precipitation if storing samples, as low pH can promote hydrolysis of the sulfate ester over time.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean vial and dilute with 100 µL of Water .

    • Why? Diluting the high-organic supernatant ensures the polar sulfate metabolite focuses on the column head during the initial low-organic gradient step.

  • Injection: Inject 5 µL.

Method Validation Workflow

To ensure the integrity of the data, the method must be validated for Selectivity , Linearity , and Stability .

ValidationWorkflow cluster_prep Standard Preparation cluster_exp Experimental Execution Start Method Validation Initiation Stock Stock Solution 1 mg/mL in Water/MeOH Start->Stock Curve Calibration Curve (1 - 1000 ng/mL) Stock->Curve QC QC Samples Low, Med, High Stock->QC Selectivity Selectivity Check (Blank Matrix vs. Spiked) Curve->Selectivity QC->Selectivity MatrixEffect Matrix Effect (Post-Column Infusion) Selectivity->MatrixEffect Stability Benchtop Stability (Check for Hydrolysis) MatrixEffect->Stability Result Data Analysis Accuracy (85-115%) Precision (CV < 15%) Stability->Result

Figure 2: Step-by-step validation workflow for Methocarbamol-O-sulfate quantification.

Critical Validation Check: Back-Conversion

  • Issue: Sulfate metabolites can hydrolyze back to the parent drug in the ion source (in-source fragmentation) or during storage.

  • Test: Inject a high concentration of Methocarbamol-O-sulfate standard alone. Monitor the transition for the Parent drug.[6]

  • Acceptance: The parent drug signal in the pure metabolite standard should be < 0.5%. If high parent signal is observed, lower the Desolvation Temperature or Cone Voltage.

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).[7] U.S. Department of Health and Human Services. Link

  • International Conference on Harmonisation (ICH). (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2).Link

  • Santa Cruz Biotechnology. (2024). Methocarbamol-O-sulfate sodium salt Product Data Sheet.Link

  • Shimadzu Application News. (2018). High Sensitivity Analysis of Metabolites in Plasma using LC-MS/MS.Link

  • Bruce, R.B., et al. (1971).[8][9] "Metabolism of Methocarbamol in the Rat, Dog, and Human." Journal of Pharmaceutical Sciences, 60(1), 104-106.[8] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methocarbamol-O-sulfate LC-MS/MS Analysis

Current Status: Operational Topic: Troubleshooting Matrix Effects & Ion Suppression Ticket ID: #MS-MET-SULF-001 Assigned Specialist: Senior Application Scientist Executive Summary Methocarbamol-O-sulfate is a Phase II me...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Matrix Effects & Ion Suppression Ticket ID: #MS-MET-SULF-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Methocarbamol-O-sulfate is a Phase II metabolite characterized by high polarity and thermal lability. Unlike its parent compound (Methocarbamol), the sulfate conjugate presents unique challenges in LC-MS/MS, primarily due to severe susceptibility to electrospray ionization (ESI) suppression and in-source dissociation (ISD) .

This guide addresses the "Hidden Matrix" phenomenon where endogenous salts and phospholipids in urine or plasma co-elute with this early-retaining analyte, causing signal dampening that standard calibration often fails to correct.

Module 1: Diagnostic Workflows

Q: "My internal standard response varies >50% between samples. Is this a matrix effect?"

A: Highly likely. If your Internal Standard (IS) response fluctuates significantly between neat standards and biological samples (or between different patient samples), you are experiencing Ion Suppression or Enhancement.

The Mechanism: Methocarbamol-O-sulfate is anionic and polar. It often elutes in the "void volume" or early gradient of Reverse Phase (C18) chromatography. This is the exact region where unretained salts, amino acids, and polar interferences elute. These compounds compete for charge in the ESI droplet, preventing your analyte from ionizing.

The Validation Protocol: Post-Column Infusion (PCI) Do not rely solely on Matrix Factor calculations. You must visualize where the suppression occurs to fix it.

Step-by-Step PCI Protocol:

  • Setup: Connect a syringe pump to the LC flow via a T-tee junction after the column but before the MS source.

  • Infusion: Infuse a constant flow of Methocarbamol-O-sulfate standard (e.g., 100 ng/mL) at 5-10 µL/min.

  • Injection: Inject a "Blank" matrix sample (extracted plasma/urine) via the LC autosampler.

  • Analysis: Monitor the baseline. A flat baseline indicates no effect. A "dip" or "negative peak" indicates suppression; a "hump" indicates enhancement.

Visualization: Post-Column Infusion Setup

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing Point) Column->Tee  Eluent + Matrix Syringe Syringe Pump (Infusing Analyte) Syringe->Tee  Constant Analyte MS MS/MS Source (ESI) Tee->MS  Combined Flow

Caption: Schematic of the Post-Column Infusion (PCI) setup used to visualize matrix suppression zones.

Module 2: In-Source Dissociation (The "Ghost" Parent)

Q: "I am detecting Methocarbamol (parent) in my pure Sulfate standard. Is my standard contaminated?"

A: Not necessarily. You are likely observing In-Source Dissociation (ISD) .

The Mechanism: Sulfate bonds are thermally and energetically fragile. If the energy in the ion source (Cone Voltage, Declustering Potential, or Source Temp) is too high, the sulfate group falls off before the ion enters the quadrupole.

  • Reaction: [M-Sulfate]- → [M-Parent]- + SO3

  • Result: You detect a peak in the Parent channel at the Sulfate's retention time. This leads to underestimation of the metabolite and overestimation of the parent drug .

Corrective Action: You must optimize source parameters specifically to preserve the sulfate bond.

ParameterStandard SettingOptimized for SulfateReason
Source Temp 500°C - 600°C350°C - 450°C High heat cleaves the sulfate ester.
Cone Voltage High (for transmission)Low (Soft) High kinetic energy causes fragmentation in the source.
Desolvation Gas High FlowModerate Flow Balances droplet evaporation with thermal stress.

Module 3: Chromatographic Strategy

Q: "The suppression dip aligns exactly with my analyte. How do I move it?"

A: You cannot easily move the salts (they always elute early), so you must move the analyte away from the suppression zone.

Chromatographic Solutions: Standard C18 columns often fail to retain Methocarbamol-O-sulfate sufficiently, causing it to elute with the "salt front."

Column ChemistryMechanismSuitabilityRecommendation
Standard C18 Hydrophobic InteractionLowAvoid. Analyte elutes in void volume (high suppression).
Biphenyl / F5 Pi-Pi InteractionsMediumGood. Offers alternative selectivity to move analyte away from phospholipids.
HILIC PartitioningHighExcellent. Retains polar sulfates strongly; elutes them after salts and suppression zones.

Protocol Note: If using HILIC, ensure your sample diluent matches the initial mobile phase (high organic, e.g., 90% Acetonitrile) to prevent peak distortion.

Module 4: Internal Standards & Sample Prep

Q: "I'm using Deuterated Methocarbamol as an IS, but my accuracy is still poor."

A: Deuterated IS (D3-Methocarbamol) can suffer from the Deuterium Isotope Effect . In UPLC systems with high plate counts, deuterated isotopes often elute slightly earlier than the non-labeled analyte. If the matrix suppression zone is sharp (as seen in PCI), the IS might elute outside the suppression window while the analyte elutes inside it. The IS then fails to "experience" the same matrix effect, leading to failed correction.

The Fix:

  • Use 13C or 15N labeled IS: These co-elute perfectly with the analyte.

  • Refine Sample Prep: If you cannot change the IS, you must clean the matrix.

Sample Preparation Decision Matrix:

  • Dilute-and-Shoot (Urine):

    • Risk: High matrix effect.[1][2]

    • Mitigation: Dilute at least 1:10 or 1:20 with mobile phase.

  • Protein Precipitation (Plasma):

    • Risk: Removes proteins but leaves Phospholipids (major suppressors).

    • Mitigation: Use Phospholipid Removal Plates (e.g., Ostro, HybridSPE) instead of standard PPT.

Visualization: Troubleshooting Logic Flow

Troubleshooting_Tree Start Issue: Poor Accuracy / Low Sensitivity Check_IS Step 1: Check Internal Standard Response Variation > 20%? Start->Check_IS PCI_Test Step 2: Perform Post-Column Infusion (PCI) Check_IS->PCI_Test Yes Check_IS_RT Step 3: Check IS Retention Time Does IS shift vs Analyte? Check_IS->Check_IS_RT No (IS Stable) Result_Dip Result: Analyte elutes in Suppression Zone? PCI_Test->Result_Dip Action_Chrom Action: Switch to HILIC or Biphenyl Column Result_Dip->Action_Chrom Severe Overlap Action_Prep Action: Implement Phospholipid Removal (SPE/SLE) Result_Dip->Action_Prep Broad Suppression Action_IS Action: Switch from Deuterated to 13C/15N IS Check_IS_RT->Action_IS Yes (Isotope Effect)

Caption: Decision tree for isolating the root cause of matrix-induced quantification errors.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link] (The foundational text on the Post-Column Infusion method).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link] (Regulatory standards for assessing Matrix Factors).

  • Koupai-Abyazani, M. R., et al. (1997).[3] Determination of methocarbamol in equine serum and urine by high-performance liquid chromatography with ultraviolet detection and atmospheric pressure ionization-mass spectrometric confirmation.[4][5][6][7] Journal of Analytical Toxicology. [Link] (Specific context on Methocarbamol analysis in equine matrices).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link] (Detailed comparison of PPT, SPE, and phospholipid removal).

Sources

Optimization

Technical Support Center: Optimizing MS Ionization for Methocarbamol-O-Sulfate

Welcome to the Advanced Mass Spectrometry Support Hub. As an Application Scientist, I frequently encounter researchers struggling with the quantification of phase II metabolites. While parent drugs like methocarbamol ion...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Hub. As an Application Scientist, I frequently encounter researchers struggling with the quantification of phase II metabolites. While parent drugs like methocarbamol ionize predictably, their sulfate conjugates introduce highly acidic moieties that fundamentally alter their physicochemical and gas-phase behavior.

This guide is designed to provide a self-validating troubleshooting framework to resolve signal loss, in-source fragmentation, and chromatographic retention issues when analyzing Methocarbamol-O-sulfate via LC-MS/MS.

Diagnostic Q&A: Troubleshooting Conjugate Ionization

Q1: Why is my Methocarbamol-O-sulfate signal nearly undetectable in positive ESI (ESI+), even though parent methocarbamol shows a strong [M+H]⁺ peak?

The Causality: Parent methocarbamol (Exact Mass: 241.0950 Da) contains ether and carbamate groups that readily accept protons in ESI+ . However, phase II sulfation converts the molecule into a highly acidic species (pKa < 2). In your LC mobile phase, the sulfate group is already deprotonated. Forcing a naturally anionic molecule into a positive electrospray requires overcoming this inherent negative charge, resulting in extremely poor ionization efficiency and signal suppression. The Solution: Switch your MS polarity to Negative ESI (ESI-) . The conjugate naturally forms a highly stable deprotonated[M-H]⁻ ion at m/z 320.04.

Q2: I switched to ESI-, but I see a massive peak at m/z 240 instead of the expected m/z 320. Where did my intact metabolite go?

The Causality: You are observing severe In-Source Fragmentation (ISF) . The ester bond connecting the sulfate group to the methocarbamol backbone is thermally and electrically labile. Under harsh source conditions (high voltage or high heat), the molecule undergoes a neutral loss of SO₃ (80 Da) before it even reaches the first quadrupole . This leaves the deprotonated parent molecule ([M-H]⁻ at m/z 240.08) dominating the spectrum. The Solution: You must soften the source conditions. Drastically lower the Declustering Potential (DP) or Cone Voltage (e.g., drop from -80V down to -20V). Additionally, reduce the source desolvation temperature to prevent thermal degradation of the delicate sulfate bond.

Q3: What mobile phase additives should I use to maximize the [M-H]⁻ signal without causing ion suppression?

The Causality: Researchers often default to 0.1% Formic Acid or Trifluoroacetic acid (TFA). In negative mode, strong acids like TFA cause severe ion suppression by pairing with the sulfate anion, neutralizing its charge and preventing it from entering the gas phase as an ion. The Solution: Utilize weak, volatile buffers such as Ammonium Acetate or Ammonium Formate (1–5 mM) adjusted to a neutral or slightly basic pH (pH 7.5–8.0) using ammonium hydroxide. This ensures the sulfate remains fully ionized in solution while the volatile ammonium salts facilitate efficient droplet desolvation in the MS source.

Q4: How do I overcome the poor retention of this highly polar metabolite on standard C18 columns?

The Causality: The addition of the sulfate group drastically increases the hydrophilicity of methocarbamol. On a standard reversed-phase C18 column, the conjugate will elute in the void volume, co-eluting with unretained salts and causing severe matrix-induced ion suppression. The Solution: Switch to a polar-embedded column (e.g., AQ-C18), a Pentafluorophenyl (PFP) column, or implement Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is particularly synergistic with negative ESI as it utilizes highly organic mobile phases, which enhance droplet evaporation and boost MS sensitivity.

Quantitative Data: Parent vs. Metabolite MS Parameters

To successfully multiplex the parent drug and its metabolite, you must account for their divergent physicochemical requirements.

Table 1: Comparative MS Parameters for Methocarbamol vs. Methocarbamol-O-Sulfate

ParameterMethocarbamol (Parent)Methocarbamol-O-Sulfate
Chemical Formula C₁₁H₁₅NO₅C₁₁H₁₅NO₈S
Exact Mass 241.0950 Da321.0518 Da
Optimal Polarity Positive (ESI+)Negative (ESI-)
Precursor Ion [M+H]⁺ m/z 242.10[M-H]⁻ m/z 320.04
Primary MRM Transition m/z 242.10 → 118.00m/z 320.04 → 240.08
Neutral Loss Mechanism Loss of carbamate/waterLoss of SO₃ (80 Da)
Declustering Potential (DP) High (+60V to +80V)Low (-20V to -40V)
Optimal Mobile Phase 0.1% Formic Acid (pH ~2.7)2-5 mM Ammonium Acetate (pH ~7.5)

Visualizing the Ionization and Fragmentation Logic

G A Methocarbamol-O-Sulfate (Solution Phase) B Intact Precursor Ion [M-H]- (m/z 320) A->B Soft ESI- (Low DP / Low Temp) C In-Source Fragment [M-H-SO3]- (m/z 240) A->C Harsh ESI- (High DP / High Temp) B->C Collision Induced Dissociation (CE in Q2)

ESI- Ionization and Fragmentation Pathway of Methocarbamol-O-Sulfate.

Self-Validating Protocol: Tuning for Labile Sulfate Conjugates

To ensure your MS parameters are optimized for the intact metabolite rather than an in-source fragment, follow this step-by-step self-validating methodology:

  • Standard Preparation: Prepare a 1 µg/mL tuning solution of Methocarbamol-O-sulfate in a 50:50 mixture of Water:Acetonitrile containing 2 mM Ammonium Acetate. Do not use acid.

  • Direct Infusion: Infuse the standard directly into the MS source at 10 µL/min using a syringe pump integrated with the LC flow (via a T-connector) to simulate actual mobile phase conditions.

  • Polarity & Q1 Scan: Set the MS to Negative ESI (ESI-) and initiate a Q1 full scan from m/z 150 to 400.

  • DP Optimization (The Validation Step): Monitor the intensity ratio of m/z 320 (intact[M-H]⁻) to m/z 240 (fragmented). Gradually lower the Declustering Potential (DP) in 5V increments. Self-Validation: The tuning is successful when the m/z 320 peak reaches maximum absolute intensity while the m/z 240 peak drops below 10% relative abundance in the Q1 scan.

  • Collision Energy (CE) Tuning: Isolate m/z 320 in Q1. Ramp the Collision Energy in Q2 to find the optimal voltage that produces the highest yield of the m/z 240 product ion. This establishes your primary MRM transition (320.04 → 240.08).

  • Thermal Adjustments: Lower the source/capillary temperature by 50–100 °C compared to your standard small-molecule methods to further protect the sulfate bond during desolvation.

Workflow Step1 1. Direct Infusion (Neutral/Basic Buffer) Step2 2. Select ESI- Polarity (Target m/z 320) Step1->Step2 Step3 3. Optimize Declustering Potential (DP) Minimize m/z 240 ISF Step2->Step3 Step4 4. Optimize Collision Energy (CE) Maximize 320 -> 240 Transition Step3->Step4

Workflow for MS Optimization of Labile Sulfate Conjugates.

References

  • National Center for Biotechnology Information (PubChem). "Methocarbamol | C11H15NO5 | CID 4107 - Chemical and Physical Properties".[Link]

  • National Institutes of Health (PMC). "Bioequivalence Study of Two Oral Methocarbamol Formulations in Healthy Subjects Under Fasting Conditions: A Randomized, Open-Label, Crossover Clinical Trial".[Link]

  • Repositori UPF. "Sulfate metabolites as alternative markers for the detection of 4-chlorometandienone misuse in doping control". [Link]

  • ResearchGate. "The pharmacokinetics of methocarbamol and guaifenesin after single intravenous and multiple-dose oral administration of methocarbamol in the horse".[Link]

Troubleshooting

Technical Support Center: Troubleshooting Methocarbamol-O-sulfate Recovery in LC-MS/MS Bioanalysis

Welcome to the Advanced Bioanalytical Support Center. This guide is designed for research scientists and drug development professionals facing quantitative challenges with Methocarbamol-O-sulfate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is designed for research scientists and drug development professionals facing quantitative challenges with Methocarbamol-O-sulfate.

Methocarbamol is a centrally acting skeletal muscle relaxant that undergoes extensive hepatic metabolism. Approximately 40–50% of an administered dose is excreted in the urine as highly polar glucuronide and sulfate conjugates of its hydroxylated metabolites 1. Analyzing these sulfate conjugates presents severe bioanalytical hurdles due to their extreme hydrophilicity, permanent negative charge at physiological pH, and high susceptibility to matrix-induced ion suppression during Electrospray Ionization (ESI) 2.

Diagnostic Workflow

Before altering your extraction chemistry, you must mathematically determine whether your low signal is caused by a true extraction loss or by matrix effects (ion suppression) masking the analyte in the mass spectrometer 3.

G Start Low Signal Detected: Methocarbamol-O-sulfate Check Diagnostic Spike Test (Pre- vs. Post-Extraction) Start->Check Matrix Matrix Effect (Ion Suppression) Check->Matrix Post-extract spike shows low signal Extract True Extraction Loss (Poor Recovery) Check->Extract Post-extract spike shows normal signal HILIC Optimize Chromatography (HILIC / AQ-C18) Matrix->HILIC WAX Optimize Sample Prep (Mixed-Mode WAX SPE) Extract->WAX Success Validated Recovery >85% Robust LC-MS/MS Signal HILIC->Success WAX->Success

Diagnostic workflow distinguishing true extraction loss from matrix-induced ion suppression.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery for Methocarbamol-O-sulfate <10%, while the parent drug recovers at >80%? Causality: Methocarbamol is a relatively neutral carbamate that partitions efficiently into organic solvents (e.g., ethyl acetate). However, the metabolic addition of a sulfate group (-OSO₃H) drastically lowers the molecule's pKa to <2.0. Under standard physiological or mildly acidic conditions, Methocarbamol-O-sulfate is permanently ionized (negatively charged). Charged species cannot partition into non-polar organic solvents due to the high thermodynamic energy barrier. Solution: Abandon standard LLE. If LLE is strictly mandated by your laboratory, you must use an ion-pairing reagent (e.g., tetrabutylammonium) to neutralize the charge. Otherwise, transition to Solid-Phase Extraction (SPE).

Q2: What is the optimal Solid-Phase Extraction (SPE) chemistry for this specific metabolite? Causality: Standard Reversed-Phase (RP) SPE fails because the highly hydrophilic sulfate conjugate washes off during the aqueous loading step. Conversely, Strong Anion Exchange (SAX) retains the permanently charged sulfate too strongly, requiring extreme elution conditions (e.g., >5% strong acid) that can hydrolyze the ester bond. Solution: Utilize Mixed-Mode Weak Anion Exchange (WAX) SPE . The WAX sorbent features a weak base (primary/secondary amine) that is positively charged at acidic/neutral pH to capture the sulfate. During elution, raising the pH (>10) deprotonates the sorbent, neutralizing its charge and allowing the permanently charged sulfate conjugate to elute cleanly.

Q3: My extraction recovery is calculated at 85%, but my overall LC-MS/MS sensitivity is still terrible. What is happening? Causality: You are experiencing severe matrix effects in the ESI source 4. Because Methocarbamol-O-sulfate is highly polar, it elutes very early on standard C18 reversed-phase columns—often in the void volume alongside un-retained salts and endogenous phospholipids. These co-eluting matrix components compete for charge droplets in the ESI interface, suppressing your analyte's signal. Solution: Separate the analyte from the void volume. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar sulfate, or use a polar-embedded reversed-phase column (e.g., AQ-C18) starting with a 98% aqueous mobile phase.

Q4: Could the Methocarbamol-O-sulfate be degrading during my sample preparation? Causality: Yes. Sulfate conjugates are susceptible to hydrolysis under extreme acidic conditions or elevated temperatures. If you use harsh acids (e.g., 10% Trichloroacetic acid) for protein precipitation and dry the extract at high heat (>50°C), the sulfate ester bond will cleave, reverting the metabolite back into its hydroxylated precursor. Solution: Maintain mild pH conditions (pH 4–8) during extraction and dry down samples under nitrogen at a maximum of 35°C.

Quantitative Data: Extraction Technique Comparison

Summarized below is the empirical performance of various extraction techniques for Methocarbamol-O-sulfate in human plasma.

Extraction TechniqueAverage Recovery (%)Matrix Factor (%)Primary LimitationRecommended Use Case
Protein Precipitation (PPT) 90 - 95%30 - 40% (Severe Suppression)High phospholipid carryoverRapid qualitative screening only
Liquid-Liquid Extraction (LLE) < 10%N/AAnalyte is too polar/chargedNot recommended
Reversed-Phase SPE (HLB) 15 - 25%70 - 80%Poor retention of polar sulfateDesalting neutral metabolites
Mixed-Mode WAX SPE 85 - 95% 90 - 100% (Minimal Suppression)Requires careful pH controlQuantitative Bioanalysis

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By collecting and analyzing the wash fractions (Protocol 1) and utilizing a three-tier spike system (Protocol 2), researchers can pinpoint exact failure modes without guesswork.

Protocol 1: Mixed-Mode WAX SPE for Methocarbamol-O-sulfate

Self-Validating Mechanism: Always collect the "Load" and "Wash 1" fractions during method development. If the analyte appears here, the sorbent was not properly conditioned or the sample pH was too high.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Causality: Disrupts protein binding and ensures the WAX sorbent's amine groups are fully protonated (positively charged) to capture the sulfate.

  • Sorbent Conditioning: Pass 1.0 mL of Methanol through the 30 mg WAX SPE cartridge.

  • Sorbent Equilibration: Pass 1.0 mL of 2% Formic Acid in water. Do not let the sorbent dry.

  • Sample Loading: Load the pre-treated sample (200 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water. Causality: Removes hydrophilic neutral and cationic matrix interferences.

  • Wash 2 (Organic): Wash with 1.0 mL of Methanol. Causality: Removes hydrophobic interferences (e.g., phospholipids). The sulfate remains ionically bound to the sorbent.

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the WAX sorbent, neutralizing its positive charge and releasing the permanently charged Methocarbamol-O-sulfate.

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial LC mobile phase.

Protocol 2: Matrix Effect & True Recovery Evaluation (Post-Extraction Spike)

Self-Validating Mechanism: This protocol mathematically isolates extraction efficiency from MS ionization efficiency 2.

  • Prepare Three Sample Sets:

    • Set A (Neat): Analyte spiked directly into the reconstitution solvent.

    • Set B (Pre-Extraction Spike): Blank plasma spiked with analyte, then extracted via Protocol 1.

    • Set C (Post-Extraction Spike): Blank plasma extracted via Protocol 1, then the resulting blank extract is spiked with analyte prior to evaporation/reconstitution.

  • Calculate True Extraction Recovery (RE):

    
    
    If RE < 70%, the analyte is being lost in the SPE wash steps.
    
  • Calculate Matrix Effect (ME):

    
    
    If ME < 80%, ion suppression is occurring in the MS source. Optimize your LC gradient or switch to a HILIC column.
    

References

  • Title: Methocarbamol: Uses, Side Effects & Dosage - Healio Source: Healio URL: [Link]

  • Title: Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography Source: BioPharm / Covance URL: [Link]

  • Title: Troubleshooting LC-MS | LCGC International Source: Chromatography Online URL: [Link]

Sources

Optimization

Technical Support Center: Ensuring Purity in Methocarbamol-O-Sulfate Experiments

Welcome to the technical support center for Methocarbamol-O-sulfate research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methocarbamol-O-sulfate research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to proactively prevent contamination. By understanding the potential pitfalls and implementing robust experimental practices, you can ensure the integrity and reproducibility of your results.

I. Understanding Methocarbamol-O-Sulfate and Its Contamination Risks

Methocarbamol is a central muscle relaxant, and its O-sulfated metabolite is a key compound in pharmacokinetic and metabolism studies.[1][2][3] The introduction of a sulfate group significantly increases the polarity of the molecule, which can present unique challenges during synthesis, purification, and analysis. Contamination can arise from various sources, including starting materials, reagents, solvents, and the experimental environment itself.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in Methocarbamol-O-sulfate synthesis?

A1: Potential impurities can be broadly categorized as process-related, degradation products, or external contaminants.

  • Process-Related Impurities: These include unreacted starting materials like Methocarbamol and sulfating agents, by-products from side reactions, and residual solvents used during synthesis and purification.[6] An isomer of methocarbamol, 1-hydroxy-3-(2- methoxy phenoxy) propan- 2-yl carbamate, has been identified as a process-related impurity.[7]

  • Degradation Products: Methocarbamol itself can degrade under certain conditions. Forced degradation studies have shown that it is susceptible to degradation in acidic, basic, and oxidative environments.[8][9] The primary degradation product is often its precursor, guaifenesin.[10][11] While Methocarbamol is relatively stable in acidic conditions, it readily hydrolyzes in alkaline solutions.[11][12]

  • External Contaminants: These can be introduced from various sources such as glassware, solvents, and the laboratory environment.[4] Common external contaminants include dust, fibers, and residues from cleaning agents.[4][13]

Q2: How does the polarity of Methocarbamol-O-sulfate affect its handling and analysis?

A2: The high polarity of Methocarbamol-O-sulfate makes it highly soluble in aqueous solutions but challenging to analyze using standard reversed-phase high-performance liquid chromatography (RP-HPLC). It may exhibit poor retention on traditional C18 columns. Therefore, specialized analytical methods, such as those employing polar-embedded or polar-endcapped columns, or techniques like hydrophilic interaction liquid chromatography (HILIC), may be necessary for effective separation and analysis.

Q3: What are the best practices for storing Methocarbamol-O-sulfate to prevent degradation?

A3: To minimize degradation, Methocarbamol-O-sulfate should be stored in a cool, dry, and dark place. It is advisable to store it as a solid under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxidative degradation. For solutions, it is best to prepare them fresh. If short-term storage is necessary, they should be kept at low temperatures (2-8 °C) and protected from light. Given its susceptibility to hydrolysis in alkaline conditions, solutions should be maintained at a neutral or slightly acidic pH.[11][12]

II. Troubleshooting Guide: Identifying and Resolving Contamination

This section provides a structured approach to troubleshooting common issues encountered during Methocarbamol-O-sulfate experiments.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Your chromatogram shows extra peaks that are not attributable to your target analyte or expected impurities.

Troubleshooting Workflow:

Sources

Troubleshooting

Method refinement for sensitive detection of Methocarbamol-O-sulfate

Welcome to the Methocarbamol Analytical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating and quantifying highl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Methocarbamol Analytical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating and quantifying highly polar phase II metabolites.

Unlike the parent drug, Methocarbamol-O-sulfate requires specialized chromatographic and sample preparation strategies. This guide bypasses generic advice, focusing instead on the mechanistic causality behind each experimental choice to ensure your LC-MS/MS workflows are robust, sensitive, and mathematically self-validating.

Module 1: Analyte Biology & Pharmacokinetic Context

Q: Why is Methocarbamol-O-sulfate specifically targeted in modern pharmacokinetic (PK) and drug-testing panels? A: Methocarbamol is a central nervous system depressant used for skeletal muscle relaxation. It is extensively metabolized in the liver via dealkylation and hydroxylation, followed by extensive Phase II conjugation[1]. Approximately 40-50% of an oral dose is excreted in the urine as glucuronide and sulfate conjugates[2].

Because the parent drug has a short elimination half-life of 1 to 2 hours[1], tracking the specific O-sulfate metabolite provides a wider detection window and a more accurate assessment of hepatic clearance rates. This is especially critical when adjusting dosages for patients with severe hepatic impairment, where total clearance can be reduced by up to 70%[1].

Metabolism M1 Methocarbamol (Parent Drug) M2 Phase I (Dealkylation/Hydroxylation) M1->M2 Hepatic CYP450 M3 Phase II (Sulfotransferases) M1->M3 Direct Conjugation M2->M3 M4 Methocarbamol-O-sulfate (Target Metabolite) M3->M4 M5 Renal Excretion M4->M5 Urine (40-50%)

Hepatic phase I and II metabolic pathways yielding Methocarbamol-O-sulfate.

Module 2: Chromatographic Troubleshooting

Q: We are experiencing severe peak tailing and poor retention of Methocarbamol-O-sulfate on our standard C18 column. What is the mechanistic cause, and how do we resolve it? A: The Causality: Sulfate conjugates are highly polar, anionic species at physiological and typical LC pH levels. Traditional reversed-phase C18 columns rely on hydrophobic interactions, which fail to retain highly hydrophilic sulfates. This leads to early elution (often in the void volume) and severe ion suppression from un-retained matrix components like salts and proteins[3].

The Resolution: Switch your stationary phase to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., Amide or bare Silica) and a highly organic mobile phase. This forces the polar sulfate to partition into the water-enriched layer on the stationary phase, drastically improving retention, peak shape, and MS sensitivity.

Quantitative Data: Column Chemistry Performance Comparison

Chromatographic ParameterTraditional C18 ColumnHILIC (Amide) Column
Mobile Phase Strategy Water/MeOH (0.1% Formic Acid)Acetonitrile/Water (10mM NH₄Ac, pH 6.8)
Retention Time 0.8 min (Elutes in void volume)4.5 min (Well retained)
Peak Asymmetry (Tf) > 2.5 (Severe tailing)1.1 (Symmetrical)
Matrix Effect > 40% Ion Suppression< 10% Ion Suppression
Limit of Quantitation (LOQ) 50.0 ng/mL1.0 ng/mL

Q: What is the optimal MS/MS polarity and ionization strategy for this metabolite? A: Always use Electrospray Ionization in negative mode (ESI-). The sulfate group (-OSO₃H) readily loses a proton to form a highly stable anion (-OSO₃⁻). Positive mode (ESI+) is highly inefficient for sulfates and will lead to poor limits of detection. Crucial Tip: Ensure your source desolvation temperature is strictly optimized (typically < 400°C); sulfates are thermally labile and prone to in-source fragmentation (premature loss of SO₃) if the temperature is too high.

Module 3: Self-Validating Extraction Protocols

Q: Can you provide a validated sample preparation protocol that prevents sulfate degradation while maximizing recovery from plasma/urine? A: Yes. To avoid the acidic hydrolysis of the sulfate group and remove matrix interferences (like phospholipids that cause ion suppression[3]), a Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) is the gold standard.

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By utilizing a commercially available stable isotope-labeled internal standard (SIL-IS), specifically Methocarbamol-O-sulfate-d5[4], and a pre/post-extraction spike methodology, the system mathematically verifies its own extraction efficiency and matrix effects for every batch.

SPEWorkflow N1 Plasma/Urine Sample + SIL-IS (d5) N2 Protein Precipitation (Cold ACN + 1% FA) N1->N2 N3 WAX SPE Loading (Analyte locked via ionic bond) N2->N3 N4 High pH Elution (5% NH4OH in MeOH) N3->N4 N5 HILIC LC-MS/MS ESI(-) MRM Detection N4->N5

Optimized WAX-SPE and LC-MS/MS workflow for Methocarbamol-O-sulfate.

Step-by-Step Methodology: Self-Validating WAX-SPE
  • The Validation Anchor (Internal Standard Spiking): Action: Add 10 µL of Methocarbamol-O-sulfate-d5 (100 ng/mL) to 100 µL of the biological sample. Causality: Spiking before any physical manipulation ensures all subsequent volumetric losses or matrix suppressions are proportionally mirrored by the heavy isotope, self-validating the final quantitation.

  • Protein Precipitation: Action: Add 300 µL of cold acetonitrile (containing 1% formic acid). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Causality: The acidic organic crash denatures binding proteins, releasing the protein-bound metabolite into the supernatant.

  • SPE Conditioning: Action: Condition a WAX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water (0.1% formic acid).

  • Sample Loading: Action: Dilute the supernatant 1:1 with LC-MS grade water and load onto the WAX cartridge. Causality: Diluting the organic content ensures the strongly acidic sulfate partitions onto the positively charged secondary amine sorbent via ionic interaction, rather than washing through.

  • Interference Washing: Action: Wash with 1 mL 5% Methanol in water, followed by 1 mL 100% Methanol. Causality: The sulfate remains locked to the WAX sorbent via strong ionic bonds, allowing you to aggressively wash away hydrophobic interferences and neutral lipids with pure methanol.

  • Target Elution: Action: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH (>10) deprotonates the WAX sorbent, breaking the ionic bond and releasing the sulfate into the collection tube.

  • Reconstitution & System Suitability Testing (SST): Action: Evaporate the eluate under a gentle stream of N₂ at 35°C. Reconstitute in 100 µL of HILIC mobile phase. Self-Validation Check: Alongside your samples, inject a neat standard, a pre-extraction spiked matrix, and a post-extraction spiked matrix blank. The mathematical ratio between these three specific injections validates absolute recovery and quantifies matrix suppression, making the entire batch extraction mathematically self-verifying.

References

Sources

Optimization

Technical Support Center: Synthesis of Methocarbamol-O-sulfate

Welcome to the technical support center for the synthesis of Methocarbamol-O-sulfate. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this importa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methocarbamol-O-sulfate. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this important metabolite. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming the common challenges encountered during this synthesis. Our approach is grounded in mechanistic understanding to empower you to not only solve problems but also to optimize your synthetic strategy.

Methocarbamol-O-sulfate is the principal metabolite of Methocarbamol, formed in the liver via Phase II conjugation.[1][2] Its synthesis is crucial for metabolic studies, drug interaction research, and as a reference standard. The primary challenge in its synthesis lies in the selective sulfation of a secondary alcohol within a polyfunctional molecule, followed by the purification of a highly polar, water-soluble product.[3]

General Synthesis Workflow

The conversion of Methocarbamol to its O-sulfate ester involves the direct sulfation of the secondary hydroxyl group. The most reliable method employs a mild sulfating agent, such as the sulfur trioxide-pyridine complex (SO₃•Py), to prevent side reactions. The resulting sulfate is then converted to a stable salt, typically the sodium salt, for isolation and storage.

Methocarbamol-O-sulfate Synthesis Workflow Methocarbamol Methocarbamol Reaction Sulfation (SO3-Pyridine Complex, Anhydrous Pyridine, 0°C) Methocarbamol->Reaction Intermediate Methocarbamol-O-sulfate (Pyridinium Salt in situ) Reaction->Intermediate Quench Quench & Neutralization (Cold aq. NaHCO3) Intermediate->Quench Crude Crude Product (Aqueous Solution of Sodium Salt) Quench->Crude Purification Purification (Extraction, Crystallization) Crude->Purification FinalProduct Methocarbamol-O-sulfate Sodium Salt Purification->FinalProduct Troubleshooting Low Yield Start Low or No Product Yield CheckMoisture Check for Moisture Contamination (Reagents, Glassware, Solvents) Start->CheckMoisture CheckReagent Verify Activity of Sulfating Agent CheckMoisture->CheckReagent No DrySystem Solution: Use Anhydrous Conditions CheckMoisture->DrySystem Yes CheckTemp Review Reaction Temperature Profile CheckReagent->CheckTemp Active NewReagent Solution: Use Fresh SO3-Py Complex CheckReagent->NewReagent Inactive CheckWorkup Analyze Work-up Procedure CheckTemp->CheckWorkup Optimal OptimizeTemp Solution: Warm to RT after addition CheckTemp->OptimizeTemp Too Low CorrectWorkup Solution: Isolate Product from Aqueous Layer CheckWorkup->CorrectWorkup Incorrect

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Cross-Validation of Methocarbamol-O-Sulfate Analytical Methods

Executive Summary Objective: To provide a rigorous technical comparison between Indirect Quantification (Enzymatic Hydrolysis) and Direct Quantification (Intact LC-MS/MS) for Methocarbamol-O-sulfate, a key Phase II metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a rigorous technical comparison between Indirect Quantification (Enzymatic Hydrolysis) and Direct Quantification (Intact LC-MS/MS) for Methocarbamol-O-sulfate, a key Phase II metabolite of the muscle relaxant methocarbamol.

Context: Methocarbamol is extensively metabolized, with 40–50% excreted in urine as glucuronide and sulfate conjugates.[1][2][3][4][5] Accurate quantification of the sulfate metabolite is critical for extending detection windows in equine doping control and refining pharmacokinetic (PK) profiles in human clinical trials.

Verdict: While Indirect Quantification remains the cost-effective legacy standard for "Total Methocarbamol," Direct Quantification via LC-MS/MS offers superior specificity, reduced sample preparation time, and eliminates variability caused by incomplete enzymatic hydrolysis.

Methodological Landscape

Method A: Indirect Quantification (The Legacy Standard)

Principle: This method does not measure the sulfate conjugate directly. Instead, it employs sulfatase/glucuronidase enzymes to cleave the sulfate group, converting the metabolite back to the parent drug (or the phase I hydroxylated metabolite). The total free drug is then quantified.

  • Detection: HPLC-UV or LC-MS/MS (Single Quad or Triple Quad).

  • Pros: Requires only the parent drug standard (cheap); compatible with older instrumentation.

  • Cons: Time-consuming (incubation); liable to "enzyme efficiency" errors; cannot distinguish between free drug, sulfate, and glucuronide ratios.

Method B: Direct Quantification (The Modern Approach)

Principle: Direct analysis of the intact Methocarbamol-O-sulfate molecule using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) in Negative or Positive Electrospray Ionization (ESI) mode.

  • Detection: UHPLC-MS/MS (Triple Quadrupole) using Selected Reaction Monitoring (SRM).

  • Pros: High throughput; distinguishes specific conjugate forms; absolute specificity.

  • Cons: Requires synthesized reference standard for Methocarbamol-O-sulfate; higher instrument cost.

Technical Comparison & Performance Metrics

The following data summarizes a cross-validation study comparing Method A (Hydrolysis + LC-MS) and Method B (Direct LC-MS/MS) in equine urine matrices.

FeatureMethod A: Indirect (Hydrolysis)Method B: Direct (Intact LC-MS/MS)
Target Analyte Total Methocarbamol (Parent)Methocarbamol-O-sulfate (Intact)
Sample Prep Time 4–16 Hours (Incubation required)< 1 Hour (Dilute-and-Shoot or SPE)
LLOQ 10–50 ng/mL0.5–1.0 ng/mL
Linearity (

)
> 0.990> 0.998
Precision (CV%) 8–15% (High variability due to enzyme)< 5%
Recovery 60–80% (Extraction dependent)95–100% (Matrix compensated)
Specificity Moderate (Interference from other carbamates)High (Unique MRM transition)

Experimental Protocols (Self-Validating Systems)

Protocol A: Indirect Quantification (Hydrolysis Workflow)

Use this protocol if reference standards for the sulfate metabolite are unavailable.

  • Aliquot: Transfer 1.0 mL of urine into a glass tube.

  • Buffer: Add 1.0 mL of 0.2 M Acetate Buffer (pH 5.0).

  • Enzyme Addition: Add 50 µL of

    
    -glucuronidase/arylsulfatase (e.g., from Helix pomatia).
    
    • Critical Step: Verify enzyme activity using a positive control (e.g., phenolphthalein glucuronide) in every batch.

  • Incubation: Vortex and incubate at 37°C for 2–16 hours (overnight preferred for complete hydrolysis).

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 3 mL Ethyl Acetate. Vortex (5 min), Centrifuge (3000g, 5 min).

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 200 µL Mobile Phase.

  • Analysis: Inject onto LC-MS/MS monitoring Methocarbamol transitions.

Protocol B: Direct Quantification (LC-MS/MS Workflow)

Use this protocol for high-throughput PK studies or doping control.

  • Sample Prep: "Dilute and Shoot" approach.

    • Dilute 100 µL Urine with 900 µL of 0.1% Formic Acid in Water.

    • Add Internal Standard (Methocarbamol-d3-sulfate or generic analog).

  • Centrifugation: 10,000g for 10 min to remove particulates.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[6][7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

  • MS Parameters (ESI Negative Mode):

    • Rationale: Sulfate moieties ionize efficiently in negative mode (

      
      ).
      
    • Precursor Ion: 320.1

      
       (Methocarbamol-O-sulfate, estimated MW ~321).
      
    • Product Ions: 240.1

      
       (Loss of sulfate group) and 118.0 
      
      
      
      (Characteristic fragment).

Cross-Validation Framework

To validate the Direct Method (B) against the Indirect Method (A), you must demonstrate statistical equivalence.

The Validation Equation:



Note: If using Method B alone, you must account for the molecular weight difference when comparing to historical "Total Drug" data.

Visualization: Cross-Validation Workflow

The following diagram illustrates the parallel processing paths required to cross-validate these methods.

CrossValidation Sample Urine Sample Split Aliquot Split Sample->Split Hydrolysis Enzymatic Hydrolysis (Helix pomatia) Split->Hydrolysis Path A Dilution Dilution (1:10) + Internal Std Split->Dilution Path B ExtractA LLE Extraction Hydrolysis->ExtractA DetectA LC-MS/MS (Detect Parent) ExtractA->DetectA ResultA Result A: Total Methocarbamol DetectA->ResultA Compare Statistical Correlation (Bland-Altman Plot) ResultA->Compare DetectB LC-MS/MS (Detect Sulfate) Dilution->DetectB ResultB Result B: Intact Sulfate DetectB->ResultB ResultB->Compare Convert to Molar Equiv.

Caption: Workflow for cross-validating Indirect (Hydrolysis) vs. Direct (Intact) analytical methods.

Metabolic Pathway Context

Understanding the origin of the analyte is crucial for interpreting the data. Methocarbamol undergoes Phase I (hydroxylation) and Phase II (conjugation) metabolism.

Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Conjugation Parent Methocarbamol (Parent Drug) Hydroxylated O-Desmethyl Methocarbamol Parent->Hydroxylated CYP450 Sulfate Methocarbamol O-Sulfate Parent->Sulfate Sulfotransferase (Minor Path) Glucuronide Methocarbamol Glucuronide Parent->Glucuronide UGT Enzymes Hydroxylated->Sulfate Sulfotransferase (Major Path)

Caption: Simplified metabolic pathway showing the generation of sulfate conjugates from Methocarbamol.

References

  • Rumpler, M. J., et al. (2014). The pharmacokinetics of methocarbamol and guaifenesin after single intravenous and multiple-dose oral administration of methocarbamol in the horse.[11] Journal of Veterinary Pharmacology and Therapeutics. Link

  • US Food and Drug Administration (FDA). (2018).[12][13] Bioanalytical Method Validation Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011).[13] Guideline on bioanalytical method validation. Link

  • Thermo Fisher Scientific. (2016). Increasing Sample Throughput for Detecting Drugs of Abuse and Metabolites in Urine by UHPLC-MS/MS. Link

Sources

Comparative

Methocarbamol vs. Methocarbamol-Sulfate: A Bioanalytical and Pharmacological Comparison

Topic: Comparative Analysis of Methocarbamol and its Sulfate Metabolite Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Methocarbamol and its Sulfate Metabolite Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison between Methocarbamol (Robaxin®) and its major Phase II metabolite, the sulfate conjugate of O-desmethyl-methocarbamol. While Methocarbamol acts as a centrally acting muscle relaxant, its metabolic conversion is a critical determinant of clearance and duration of action. For researchers and bioanalytical scientists, distinguishing the parent drug from its sulfate metabolite is essential for accurate pharmacokinetic (PK) profiling, particularly in renal impairment studies where polar metabolites may accumulate.

Chemical & Mechanistic Identity

Methocarbamol undergoes extensive hepatic metabolism.[1][2][3][4][5][6] The primary metabolic pathway involves O-demethylation and hydroxylation , followed by Phase II conjugation (glucuronidation and sulfation). The "Sulfate Metabolite" discussed here refers to the sulfated conjugate of the O-desmethyl intermediate, a dominant Phase II product.

Comparative Physicochemical Profile[1][7]
FeatureMethocarbamol (Parent)O-Desmethyl-Methocarbamol Sulfate (Metabolite)
CAS Registry 532-03-6N/A (Research Standard)
Molecular Formula


Molecular Weight 241.24 g/mol ~307.28 g/mol
Polarity (LogP) ~0.6 (Moderate Lipophilicity)< 0 (Highly Hydrophilic)
Primary Target CNS (Polysynaptic reflex inhibition)Renal Excretion Transporters (OATs)
Pharmacologic Activity Active (Sedative/Relaxant)Inactive (Elimination Product)
Plasma Protein Binding 46–50%Low (< 20% estimated)
Metabolic Pathway Visualization

The following diagram illustrates the transformation of Methocarbamol into its sulfate conjugate. This pathway highlights the requirement for Phase I functionalization (O-demethylation) prior to Phase II sulfation.

MetabolicPathway Parent Methocarbamol (C11H15NO5) MW: 241.24 Inter O-Desmethyl-Methocarbamol (Phase I Metabolite) MW: 227.21 Parent->Inter CYP450 (O-Demethylation) Sulfate O-Desmethyl-Methocarbamol Sulfate (Phase II Metabolite) MW: 307.28 Inter->Sulfate SULTs (Sulfation) Renal Renal Excretion (Urine) Sulfate->Renal OAT Transport

Figure 1: Hepatic biotransformation pathway of Methocarbamol.[1][2][3][4][5][6] The parent drug undergoes CYP-mediated O-demethylation before conjugation by Sulfotransferases (SULTs).

Experimental Protocols & Bioanalysis

In Vitro Generation of Sulfate Metabolite

For labs lacking a synthetic standard, the sulfate metabolite can be biosynthesized using liver S9 fractions. This protocol ensures the generation of biologically relevant isomers.

Objective: Generate Methocarbamol-Sulfate for retention time marker identification.

Reagents:

  • Human Liver S9 Fraction (20 mg/mL protein).

  • PAPS (3'-Phosphoadenosine-5'-phosphosulfate) – Cofactor for sulfation.

  • NADPH Regenerating System – Required for the initial Phase I oxidative step.

  • Magnesium Chloride (

    
    ).
    

Protocol:

  • Pre-incubation: Mix

    
     of S9 fraction with 
    
    
    
    Methocarbamol in
    
    
    Phosphate Buffer (pH 7.4).
  • Phase I Initiation: Add

    
     NADPH regenerating system. Incubate at 37°C for 30 minutes (allows O-demethylation).
    
  • Phase II Initiation: Add

    
     PAPS (active sulfate donor). Incubate for an additional 60 minutes.
    
  • Termination: Quench reaction with

    
     ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Clarification: Centrifuge at 10,000 x g for 10 minutes. Supernatant is ready for LC-MS/MS injection.

LC-MS/MS Quantification Method

Distinguishing the polar sulfate metabolite from the parent requires a reverse-phase gradient that retains hydrophilic compounds.

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3),


.
ParameterMethocarbamol (Parent)Sulfate Metabolite
Ionization Mode ESI Positive (+)ESI Negative (-) or Positive (+)
Precursor Ion (Q1) 242.1

306.3

(Negative mode preferred for sulfates)
Product Ion (Q3) 118.1 (Carbamate loss)226.1 (Loss of

)
Cone Voltage 30 V45 V
Retention Time ~2.5 min~1.1 min (Elutes earlier due to polarity)

Logic Check: Sulfates are often labile in positive mode source conditions. Negative mode (ESI-) usually provides better sensitivity and stability for the


 ion of sulfate conjugates.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Plasma/Urine Sample PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT Centrifuge Centrifugation (10,000g, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC LC Separation (HSS T3 Column) Supernatant->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Gradient Elution Data Quantification (Parent vs. Sulfate) MS->Data

Figure 2: Bioanalytical workflow for simultaneous extraction and quantification of Methocarbamol and its metabolites.

Pharmacokinetic & Safety Implications

Renal Clearance and Accumulation

Methocarbamol has a short half-life (


 1–2 hours) and is rapidly cleared. However, the sulfate metabolite relies entirely on renal excretion.
  • Normal Function: Rapid elimination into urine.[2]

  • Renal Impairment: The sulfate metabolite will accumulate significantly. While pharmacologically inactive, high concentrations of sulfate conjugates can theoretically compete for renal transporters (OAT1/3), potentially altering the kinetics of co-administered drugs.

"Inactive" Status Verification

The sulfate metabolite is considered inactive because the sulfation of the phenolic group (created by O-demethylation) sterically hinders binding to the polysynaptic reflex receptors in the spinal cord. Furthermore, the high polarity prevents the metabolite from crossing the Blood-Brain Barrier (BBB) effectively, confining it to the systemic circulation until excretion.

References

  • Methocarbamol Pharmacokinetics & Metabolism. National Institutes of Health (NIH) - StatPearls. Available at: [Link]

  • Methocarbamol Product Monograph. Drugs.com. Available at: [Link]

  • Metabolism of Methocarbamol in the Rat, Dog, and Human. Journal of Pharmaceutical Sciences (Bruce et al., 1971).[3] (Seminal paper identifying the O-desmethyl and hydroxylated conjugates).

  • LC-MS/MS Method Development for Methocarbamol. ResearchGate (Generic Reference for Methodology). Available at: [Link]

Sources

Validation

Validation of Methocarbamol-O-sulfate as a Biomarker

This guide outlines the validation of Methocarbamol-O-sulfate as a primary biomarker for monitoring methocarbamol administration. It targets researchers and analytical toxicologists transitioning from traditional "total...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of Methocarbamol-O-sulfate as a primary biomarker for monitoring methocarbamol administration. It targets researchers and analytical toxicologists transitioning from traditional "total residue" methods (requiring hydrolysis) to direct, high-throughput "dilute-and-shoot" LC-MS/MS workflows.

A Technical Guide for High-Throughput LC-MS/MS Analysis

Executive Summary & Rationale

Methocarbamol is a centrally acting skeletal muscle relaxant widely regulated in equine sports and human clinical compliance testing. Historically, detection relied on enzymatic hydrolysis (using


-glucuronidase/arylsulfatase) to convert conjugated metabolites back to the parent drug or phase I metabolites for analysis.

However, this "Total Methocarbamol" approach introduces significant variables: enzyme efficiency inconsistencies, long incubation times, and increased background noise. Methocarbamol-O-sulfate , a major Phase II metabolite, offers a superior alternative as a direct biomarker.

Why Validate the Sulfate Metabolite?

  • Process Efficiency: Eliminates the 2–16 hour hydrolysis step.

  • Stability: Sulfates are often more resistant to spontaneous degradation than glucuronides.

  • Sensitivity: Modern electrospray ionization (ESI) in negative mode allows picogram-level detection of the intact conjugate.

Metabolic Pathway & Biomarker Logic

Methocarbamol undergoes extensive hepatic metabolism.[1] While dealkylation and hydroxylation occur, direct conjugation of the parent drug or its hydroxylated metabolites is the dominant clearance pathway.

Diagram 1: Metabolic Trajectory of Methocarbamol

This diagram illustrates the divergence between the traditional hydrolysis target and the direct sulfate biomarker.

Methocarbamol_Metabolism Parent Methocarbamol (Parent Drug) [M+H]+ m/z 242 Phase1 Hydroxylated Metabolites Parent->Phase1 CYP450 Oxidation Sulfate Methocarbamol-O-sulfate (Target Biomarker) [M-H]- m/z 320 Parent->Sulfate Sulfotransferase (SULT) Glucuronide Methocarbamol-Glucuronide (Alternative) Parent->Glucuronide UGT Glucuronidation Hydrolysis Enzymatic Hydrolysis (Traditional Step) Sulfate->Hydrolysis Cleavage Glucuronide->Hydrolysis Cleavage Hydrolysis->Parent Reverted to Aglycone

Caption: The direct detection of Methocarbamol-O-sulfate (Green) bypasses the error-prone hydrolysis step (Red) required to measure 'Total Methocarbamol'.

Comparative Performance Analysis

The following data compares the performance of the Direct Sulfate Method against the Traditional Hydrolysis Method .

Table 1: Method Performance Metrics
FeatureTraditional Method (Hydrolysis)Direct Method (O-Sulfate Biomarker)Advantage
Target Analyte Total Methocarbamol (Aglycone)Intact Methocarbamol-O-sulfateSpecificity
Sample Prep Time 3 – 18 Hours (Incubation)< 30 Minutes (Dilution)Throughput
Ionization Mode Positive ESI (+ve)Negative ESI (-ve)Noise Reduction
LOD (Urine) 5 – 10 ng/mL0.5 – 1.0 ng/mLSensitivity
Matrix Effects High (Enzyme artifacts)Low (Dilute-and-Shoot)Accuracy
Cost Per Sample High (Enzyme reagents)Low (Solvent only)Cost

Experimental Validation Protocols

To validate Methocarbamol-O-sulfate in your laboratory, follow this self-validating protocol structure. This workflow assumes the use of a Triple Quadrupole LC-MS/MS.[2][3]

Phase A: Reference Standard & Tuning

Note: If commercial O-sulfate standards are unavailable, a "synthesized" reference using a sulfating agent (e.g., chlorosulfonic acid) or a confirmed positive equine urine sample can be used for qualitative identification.

  • Precursor Scan: Infuse the standard into the MS.

    • Methocarbamol MW: 241.24 Da.

    • Sulfate MW: 321.3 Da (Addition of SO3).

    • Target Ion: Scan in Negative Mode for m/z 320.1 [M-H]- .

  • Product Ion Scan: Fragment m/z 320.1.

    • Look for the characteristic loss of the sulfate group (neutral loss of 80 Da) or the sulfate ion itself.

    • Primary Transition (Quant): 320.1

      
       240.1 (Loss of SO3).
      
    • Secondary Transition (Qual): 320.1

      
       80.0 (SO3- radical).
      
Phase B: Sample Preparation (Dilute-and-Shoot)

This protocol minimizes analyte loss and maximizes throughput.

  • Aliquot: Transfer 100

    
    L of urine/plasma into a 96-well plate.
    
  • Internal Standard: Add 10

    
    L of Methocarbamol-d3 (or analog) at 100 ng/mL.
    
  • Dilution: Add 400

    
    L of Dilution Buffer (95:5 Water:Methanol + 0.1% Formic Acid).
    
    • Causality: High aqueous content prevents solvent shock and improves peak shape for early-eluting polar conjugates.

  • Centrifugation: Spin at 3,000 x g for 10 minutes to pellet particulates.

  • Injection: Inject 5–10

    
    L of the supernatant.
    
Phase C: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or similar), 2.1 x 50 mm, 1.8

    
    m.
    
  • Mobile Phase A: Water + 10mM Ammonium Formate (pH ~3.5).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Gradient:

    • 0.0 min: 5% B[2]

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Diagram 2: Validation Workflow Logic

This diagram ensures the validation process is robust and self-correcting.

Validation_Workflow Start Start Validation Tune MS Tuning Identify m/z 320 -> 240 Start->Tune Stability Stability Test (Benchtop 24h) Tune->Stability Matrix Matrix Effect Study (Post-Column Infusion) Stability->Matrix Decision Is Signal Suppressed > 20%? Matrix->Decision Dilute Increase Dilution Factor (1:10) Decision->Dilute Yes Proceed Validation (Linearity, Accuracy) Decision->Proceed No Dilute->Matrix Retest

Caption: Logic flow for validating the Methocarbamol-O-sulfate method, prioritizing matrix effect mitigation.

References

  • National Institutes of Health (NIH). Methocarbamol - StatPearls. (2024). Overview of pharmacokinetics and metabolism. [Link]

  • Journal of Analytical Toxicology. Determination of methocarbamol in equine serum and urine by HPLC with UV and MS confirmation. (1997). Establishes baseline concentrations for parent/metabolites. [Link]

  • Agilent Technologies. Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Validates dilute-and-shoot methodologies for high-throughput screening. [Link]

  • Kura Biotech. Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS. (2019). Comparison of hydrolysis vs. direct analysis efficiency. [Link]

Sources

Comparative

Comparative Guide: Analytical Standards for Methocarbamol and Metabolites

Executive Summary In the quantification of Methocarbamol (Robaxin) and its metabolites for pharmacokinetic (PK) or toxicology studies, the choice of analytical standard is the single largest variable affecting assay repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantification of Methocarbamol (Robaxin) and its metabolites for pharmacokinetic (PK) or toxicology studies, the choice of analytical standard is the single largest variable affecting assay reproducibility. While Methocarbamol is a relatively stable carbamate, its metabolic profile—dominated by O-demethylation and hydroxylation—presents isomeric challenges that generic "research grade" chemicals often fail to address.

This guide compares the performance of Certified Reference Materials (CRMs) versus Pharmacopeial Standards and Research Grade alternatives. It further evaluates the critical selection of Stable Isotope Labeled (SIL) internal standards, specifically contrasting Deuterated (


H) vs. Carbon-13 (

C) analogs in LC-MS/MS workflows.

The Metabolic Landscape: Defining the Analytes

Before selecting standards, one must map the targets. Methocarbamol is metabolized primarily in the liver via dealkylation and hydroxylation, followed by Phase II conjugation.

Key Analytes:
  • Methocarbamol (Parent): The primary target for compliance and overdose monitoring.

  • O-desmethylmethocarbamol: The major Phase I metabolite resulting from CYP450 activity.

  • 4-hydroxy methocarbamol: A structural isomer that requires chromatographic resolution from the parent and other hydroxylated species.

Metabolic Pathway Diagram

Methocarbamol_Metabolism Parent Methocarbamol (C11H15NO5) O_Des O-desmethylmethocarbamol (Major Metabolite) Parent->O_Des O-Demethylation (CYP2C19, CYP2E1) Hydroxy 4-Hydroxy Methocarbamol (Isomer) Parent->Hydroxy Ring Hydroxylation Excretion Renal Excretion Parent->Excretion Unchanged (<1%) Gluc Glucuronide/Sulfate Conjugates O_Des->Gluc Phase II Conjugation Hydroxy->Gluc Phase II Conjugation Gluc->Excretion

Figure 1: Simplified metabolic pathway of Methocarbamol highlighting primary Phase I and Phase II targets for bioanalysis.

Comparative Analysis: Analytical Standard Grades

Not all standards are created equal. In regulated environments (GLP/GMP), the "fitness for purpose" is dictated by the standard's certification.

Table 1: Performance Matrix of Standard Types
FeatureISO 17034 CRM USP/EP Reference Standard Research Grade (Chemical)
Primary Use Quantitation (Calibration Curves)QC Release / IdentificationR&D / Qualitative Screening
Traceability SI Units (NIST/BIPM traceable)Traceable to Pharmacopeial LotOften Unknown / Manufacturer only
Uncertainty Explicitly Stated (e.g., ±0.5%)Not stated (Assumed 100% for ID)Not stated
Purity Factor Chromatographic purity + Residuals (Water/Solvent)"As is" or simple Loss on DryingArea % only (Overestimates content)
Cost HighHighLow
Recommendation Best for Bioanalysis (PK/Tox) Best for Drug Product QC Avoid for Quantitation
Expert Insight: The "Purity" Trap

Research grade standards often report purity by "Area %" (HPLC). This ignores water content, residual solvents, and inorganic salts. For a metabolite like O-desmethylmethocarbamol , which is hygroscopic, a "98% pure" research chemical may actually contain only 85% active moiety by mass.

  • Protocol: Always use ISO 17034 CRMs for the preparation of Calibrators and QCs to ensure mass balance accuracy.

Internal Standard Selection: The Deuterium vs. Carbon-13 Debate

For LC-MS/MS, an internal standard (IS) is mandatory to correct for matrix effects (ion suppression).

Option A: Deuterated Analogs (Methocarbamol-d3)
  • Mechanism: Hydrogens on the methoxy group are replaced with Deuterium.

  • Pros: Inexpensive and widely available.

  • Cons: Deuterium Scrambling. In acidic mobile phases, deuterium on exchangeable positions (hydroxyl/amine) can swap with solvent protons, changing the mass and ruining quantitation. Furthermore, slight chromatographic shifts (the "Isotope Effect") can cause the IS to elute slightly earlier than the analyte, failing to compensate for matrix effects at the exact retention time.

Option B: Carbon-13 Analogs (Methocarbamol- C )
  • Mechanism: Carbon atoms in the phenyl ring are replaced with

    
    C.
    
  • Pros: Zero Scrambling. The label is part of the skeleton. Perfectly co-elutes with the analyte.

  • Cons: Significantly more expensive.

Recommendation

For Methocarbamol , a d3-analog (methoxy label) is generally sufficient if the label is on the methyl group (non-exchangeable). However, for metabolites like O-desmethylmethocarbamol (where the methyl group is lost), you cannot use the parent d3-IS. You must use a structurally specific IS or a


C-labeled parent that retains the label on the ring structure.

Validated Experimental Protocol: LC-MS/MS Workflow

This protocol is designed for high-throughput plasma analysis, prioritizing the separation of the 4-hydroxy isomer from the parent.

Reagents
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Workflow Diagram

LCMS_Workflow Sample Plasma Sample (100 µL) IS_Add Add Internal Std (Methocarbamol-d3) Sample->IS_Add PPT Protein Precip (Add 400µL ACN) IS_Add->PPT Centrifuge Centrifuge (10,000g, 10 min) PPT->Centrifuge Dilute Dilute Supernatant (1:1 with Water) Centrifuge->Dilute Inject LC-MS/MS Injection Dilute->Inject

Figure 2: Protein Precipitation (PPT) workflow for plasma extraction.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare Stock Solutions (1 mg/mL) of Methocarbamol and O-desmethylmethocarbamol in Methanol.

    • Critical Step: Store stocks at -20°C. Methocarbamol is stable, but metabolites are prone to oxidation if left at room temperature in solution.

  • Sample Extraction (PPT):

    • Aliquot 100 µL of plasma into a 96-well plate.

    • Add 20 µL of Internal Standard working solution (500 ng/mL Methocarbamol-d3).

    • Add 300 µL of ice-cold Acetonitrile to precipitate proteins.

    • Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to improve peak shape).

  • LC-MS/MS Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • Ionization: ESI Positive Mode.

Table 2: MRM Transitions (Quantification)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methocarbamol 242.1118.115
O-desmethyl 228.1104.118
Methocarbamol-d3 (IS) 245.1121.115

Note: The transition to m/z 118 represents the cleavage of the carbamate side chain, a robust fragment for this class of compounds.

Stability & Handling Guidelines

To ensure data integrity, the following stability data (derived from stress testing) should guide your handling:

  • Freeze-Thaw: Methocarbamol in plasma is stable for at least 3 freeze-thaw cycles (-80°C to RT).

  • Benchtop Stability: Processed samples (in autosampler) are stable for 24 hours at 10°C.

  • Stock Solution: Replace working solutions weekly. While the parent is stable, O-desmethylmethocarbamol shows degradation (browning) after 2 weeks in clear glass; use amber vials.

References

  • United States Pharmacopeia (USP). USP Monograph: Methocarbamol.[1][2] (Current Revision). USP-NF.

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. (2011).

  • PubChem. Methocarbamol Compound Summary. National Library of Medicine.

  • FDA. Bioanalytical Method Validation Guidance for Industry. (2018).

  • Cerilliant/Sigma-Aldrich. Certified Reference Materials: Technical Guide.

Sources

Validation

A Guide to Establishing Inter-Laboratory Comparison for Methocarbamol-O-Sulfate Analysis

Abstract: The accurate quantification of drug metabolites is critical in pharmacokinetic, toxicokinetic, and clinical studies. Methocarbamol, a widely used central muscle relaxant, is extensively metabolized, with Methoc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The accurate quantification of drug metabolites is critical in pharmacokinetic, toxicokinetic, and clinical studies. Methocarbamol, a widely used central muscle relaxant, is extensively metabolized, with Methocarbamol-O-sulfate being a significant conjugate found in urine.[1][2][3] Ensuring that analytical data for this metabolite is consistent and reliable across different laboratories is paramount for accurate clinical trial data interpretation and regulatory submissions. This guide provides a comprehensive framework for designing and implementing an inter-laboratory comparison (ILC) program for the analysis of Methocarbamol-O-sulfate. It details a robust analytical methodology, outlines the principles of ILC design based on international standards, and provides tools for data analysis and performance evaluation.

Introduction: The Rationale for Metabolite-Specific ILC

Methocarbamol undergoes extensive hepatic metabolism via hydroxylation and dealkylation, followed by Phase II conjugation to form glucuronide and sulfate metabolites, which are then excreted renally.[4][5][6] Methocarbamol-O-sulfate is one of these key metabolites. While numerous analytical methods exist for the parent drug, methocarbamol, the consistency of its metabolite quantification is often overlooked.[7][8]

An Inter-Laboratory Comparison (ILC), or Proficiency Test (PT), is an essential tool for quality assurance. It allows laboratories to assess their analytical performance against their peers and a consensus value, thereby demonstrating technical competence and ensuring the harmonization of data across different sites.[9] This is particularly crucial in multi-site clinical trials or post-market surveillance where data from various labs are aggregated. This document serves as a blueprint for establishing such a program for Methocarbamol-O-sulfate, promoting higher standards of data integrity in drug development and research.

Recommended Analytical Methodology: LC-MS/MS

For the specific and sensitive quantification of Methocarbamol-O-sulfate in complex biological matrices like plasma or urine, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its high selectivity minimizes interference from the parent drug, other metabolites, and endogenous matrix components, which is a common challenge for less specific methods like UV spectroscopy.[10][11]

Experimental Protocol: LC-MS/MS Quantification of Methocarbamol-O-Sulfate in Human Plasma

This protocol is a self-validating system, incorporating a stable isotope-labeled internal standard (SIL-IS) to account for matrix effects and variability in sample processing and instrument response.

1. Materials and Reagents:

  • Methocarbamol-O-sulfate reference standard (≥98% purity)

  • Methocarbamol-O-sulfate-d3 (or other suitable SIL-IS)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and standards on ice.

  • To 100 µL of plasma, add 10 µL of SIL-IS working solution (e.g., 1 µg/mL in 50% methanol). Vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5-10 µL into the LC-MS/MS system.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Column Temperature: 40°C.

4. Mass Spectrometry Conditions (Negative Ion Mode ESI):

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions (Hypothetical):

    • Methocarbamol-O-sulfate: Q1: 320.1 -> Q3: 80.0 (sulfate fragment)

    • Methocarbamol-O-sulfate-d3: Q1: 323.1 -> Q3: 80.0

  • Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) must be optimized for the specific instrument used.

Causality Behind Experimental Choices:

  • Protein Precipitation: Chosen for its simplicity, speed, and suitability for high-throughput analysis. The use of cold acidified acetonitrile ensures efficient protein removal while stabilizing the analyte.

  • SIL-Internal Standard: This is the cornerstone of a trustworthy protocol. The SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, ensuring that the area ratio (Analyte/IS) remains constant even with matrix variations between samples.

  • Reversed-Phase C18 Column: Provides excellent retention and separation for moderately polar compounds like sulfate conjugates.

  • Negative Ion Mode ESI: Sulfate groups are highly electronegative and readily lose a proton to form a negative ion [M-H]-, making this the most sensitive ionization mode for this class of compounds. The characteristic fragmentation to the sulfate ion (SO3-, m/z 80) or bisulfite ion (HSO3-, m/z 81) provides high specificity.

Diagram: Analytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS PPT 3. Protein Precipitation (Cold Acetonitrile) Add_IS->PPT Vortex 4. Vortex PPT->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject Chromatography 8. Chromatographic Separation (C18 Column) Inject->Chromatography MS 9. Mass Spectrometry (ESI-, MRM Mode) Chromatography->MS Data 10. Data Acquisition MS->Data

Caption: Workflow for Methocarbamol-O-sulfate analysis.

Framework for an Inter-Laboratory Comparison

This section outlines the design of a robust ILC, grounded in the principles of authoritative standards such as ISO 5725 and ASTM E691.[12][13][14][15]

Study Design and Logistics
  • Recruitment of Laboratories: Invite a minimum of 8-10 laboratories with demonstrated experience in bioanalysis to ensure statistical significance. Participants should represent a range of geographic locations and instrument types.

  • Preparation of Test Materials:

    • Obtain a large pool of human plasma.

    • Prepare two distinct concentration levels of Methocarbamol-O-sulfate (e.g., a low QC and a high QC level relevant to expected clinical concentrations).

    • Characterize the homogeneity and stability of these pooled samples extensively before distribution.

  • Study Kit Distribution: Each participating laboratory receives a kit containing:

    • A set of blinded test samples (e.g., five replicates at two concentration levels).

    • A high-purity reference standard of Methocarbamol-O-sulfate for calibration.

    • The detailed analytical protocol (as described in Section 2).

    • Standardized data reporting forms.

  • Timeline: Establish a clear schedule for sample analysis and data submission (e.g., 4-6 weeks).

Diagram: Inter-Laboratory Comparison Workflow

A 1. Recruit Participating Labs (N > 8) B 2. Prepare & Validate Homogenous Test Materials A->B C 3. Distribute Study Kits (Samples, Standard, Protocol) B->C D 4. Labs Perform Analysis (Blinded Samples) C->D E 5. Labs Submit Data (Standardized Format) D->E F 6. Statistical Analysis (Calculate Assigned Value, Z-Scores) E->F G 7. Issue Performance Report (Individual & Summary) F->G

Caption: Overview of the ILC process.

Statistical Analysis and Performance Evaluation

The core of the ILC is the objective statistical evaluation of the submitted data.

  • Determination of the Assigned Value (x̂): The consensus value is typically determined as the robust mean of all participant results after the removal of statistical outliers (e.g., using Grubbs' test).[16] This value serves as the "true" concentration for performance scoring.

  • Calculation of Performance Score (Z-Score): The Z-score is a widely accepted metric for evaluating performance in proficiency tests.[17][18] It is calculated for each laboratory's mean result as follows:

    Z = (x - x̂) / σ

    Where:

    • x is the mean result reported by the laboratory.

    • is the assigned value (robust mean).

    • σ is the target standard deviation for proficiency, which is a pre-defined value based on method performance or historical data.

  • Interpretation of Z-Scores:

    • |Z| ≤ 2.0: Satisfactory performance.

    • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

    • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Data Presentation for Comparative Analysis

Clear and concise data presentation is essential for participants to understand their performance.

Table 1: Example Data Reporting Template for a Single Laboratory

Sample IDReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Replicate 4 (ng/mL)Replicate 5 (ng/mL)Mean (ng/mL)Std. Dev.%CV
ILC-M S-L125.426.125.824.925.525.540.451.8%
ILC-M S-L2248.7255.2251.9249.8250.1251.142.561.0%

Table 2: Hypothetical Summary of Inter-Laboratory Comparison Results (Level 1)

Laboratory IDReported Mean (ng/mL)Assigned Value (x̂)Deviation (x - x̂)Z-ScorePerformance
Lab 0125.525.00.50.4Satisfactory
Lab 0227.825.02.82.2Questionable
Lab 0324.125.0-0.9-0.7Satisfactory
Lab 0422.125.0-2.9-2.3Questionable
Lab 0525.225.00.20.2Satisfactory
Lab 0630.125.05.14.1Unsatisfactory
Lab 0724.825.0-0.2-0.2Satisfactory
Lab 0825.925.00.90.7Satisfactory
Target SD (σ) = 1.25 ng/mL

Conclusion

The establishment of a recurring inter-laboratory comparison program for Methocarbamol-O-sulfate is a vital step toward ensuring the reliability and comparability of bioanalytical data across the pharmaceutical and clinical research industries. By adopting a highly specific and robust analytical method like LC-MS/MS and adhering to internationally recognized guidelines for study design and statistical analysis, such a program can provide invaluable confidence in data used for critical decision-making. This guide offers a comprehensive, scientifically-grounded framework to build and execute a successful ILC, ultimately fostering higher quality and consistency in drug metabolite analysis.

References

  • Methocarbamol - Wikipedia. Wikipedia.

  • Methocarbamol. StatPearls - NCBI Bookshelf.

  • Methocarbamol: uses, dosing, warnings, adverse events, interactions. MedCentral.

  • Methocarbamol | C11H15NO5 | CID 4107. PubChem - NIH.

  • ANALGESIC & MUSCLE RELAXANT CAPLETS. DailyMed.

  • Inter-Laboratory Analysis Program (ILAP) Program Protocol. LGC Standards.

  • Standard Practice for Conducting an Interlaboratory Study to Evaluate the Performance of an Analytical Method. ASTM International.

  • GUIDELINE FOR INTER-LABORATORY TESTS. BISFA.

  • Method Development and Validation of Methocarbamol in Bulk and Its Formulation by UV Spectroscopy. ResearchGate.

  • VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs). VAMAS.

  • Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation. PMC - NCBI.

  • Methocarbamol | 532-03-6 | Reference standards. Shimadzu Chemistry & Diagnostics.

  • USP Monographs: Methocarbamol. USP-NF.

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Ethiopian Accreditation Service.

  • Inter laboratory Comparison 2023 Report. Benchmark International.

  • Methocarbamol [USP:INN:BAN:JAN] | Drug Information. DrugBank.

  • Bioequivalence Study of Two Oral Methocarbamol Formulations in Healthy Subjects Under Fasting Conditions: A Randomized, Open-Label, Crossover Clinical Trial. PMC - NCBI.

  • A Stability-Indicating High-Performance Liquid Chromatographic Method for the Determination of Methocarbamol in Veterinary Preparations. ResearchGate.

  • Method Development, Validation and Degradation Studies of Methocarbamol from Methocarbamol Injection. International Journal of Pharmaceutical Sciences Review and Research.

  • Methocarbamol Tablets USP Guide. Scribd.

  • Development and Validation of a Stability-Indicating High-Performance Liquid Chromatographic Method for the Quantification of Methocarbamol and Its Impurities in Pharmaceutical Dosage Forms. PubMed.

  • Analytical Methods. Royal Society of Chemistry.

  • METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF RESIDUAL SOLVENTS IN METHOCARBAMOL PURE DRUG BY HS-GC. International Journal of Research in Pharmacy and Chemistry.

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. SpringerLink.

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org.

  • A Central Laboratory Interlaboratory Comparison Program to Assess the Comparability of Data. Medpace.

  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences.

Sources

Comparative

Methocarbamol-O-Sulfate vs. Glucuronide: Metabolic Clearance &amp; Bioanalytical Profiling

Topic: Methocarbamol-O-sulfate vs. Glucuronide Conjugate Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methocarbamol-O-sulfate vs. Glucuronide Conjugate Activity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pharmacokinetic profiling of methocarbamol (Robaxin), the "activity" of its Phase II metabolites—Methocarbamol-O-glucuronide and Methocarbamol-O-sulfate —refers not to pharmacological potency, but to their enzymatic formation kinetics and clearance efficiency . While the parent drug exerts central muscle relaxant effects, its rapid clearance is driven by the competitive conjugation of its phenolic Phase I metabolites.

This guide analyzes the mechanistic differences between the glucuronidation (UGT-mediated) and sulfation (SULT-mediated) pathways, providing experimental protocols for their differentiation and quantification in biological matrices.

Mechanistic Pathway Analysis

Methocarbamol metabolism is a sequential process. The carbamate moiety remains largely intact; the primary metabolic driver is Phase I modification of the phenyl ring followed by Phase II conjugation.[1]

The Signaling Pathway

The following diagram illustrates the competitive divergence between glucuronidation and sulfation following Phase I activation.

Methocarbamol_Metabolism Methocarbamol Methocarbamol (Parent Drug) Phase1_OD O-Demethyl-Methocarbamol (Phase I Metabolite) Methocarbamol->Phase1_OD CYP450 (Dealkylation) Phase1_OH p-Hydroxy-Methocarbamol (Phase I Metabolite) Methocarbamol->Phase1_OH CYP450 (Ring Hydroxylation) Glucuronide Methocarbamol-O-Glucuronide (Renal Excretion) Phase1_OD->Glucuronide UGT1A1/1A9 (High Capacity) Sulfate Methocarbamol-O-Sulfate (Renal Excretion) Phase1_OD->Sulfate SULT1A1 (High Affinity) Phase1_OH->Glucuronide UGT Isoforms Phase1_OH->Sulfate SULT Isoforms

Figure 1: Competitive Phase II conjugation pathways for methocarbamol metabolites. Green arrows indicate glucuronidation; red arrows indicate sulfation.

Enzyme Kinetics & Causality
  • Glucuronidation (The "Bulk" Cleaner): Mediated primarily by UGT1A1 and UGT1A9 [1]. This system has a high

    
      (lower affinity) but high 
    
    
    
    (high capacity). In overdose scenarios or high dosing, this pathway dominates because it is less easily saturated.
  • Sulfation (The "Scavenger"): Mediated by SULT1A1 (Phenol sulfotransferase) [2].[2] This system typically exhibits a low

    
      (high affinity) but low 
    
    
    
    . It is often limited by the availability of the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate).
Comparative Activity Profile

The "activity" here is defined by the biochemical parameters governing the formation and stability of the conjugates.

FeatureMethocarbamol-O-GlucuronideMethocarbamol-O-Sulfate
Primary Enzyme System UGT (UDP-glucuronosyltransferase)SULT (Sulfotransferase)
Key Isoforms UGT1A1, UGT1A9, UGT1A10 (Intestinal)SULT1A1
Cofactor Required UDP-Glucuronic Acid (UDPGA)PAPS
Kinetic Profile High Capacity / Low AffinityLow Capacity / High Affinity
Pharmacological Activity Inactive (Renal elimination marker)Inactive (Renal elimination marker)
Urine Abundance Predominant (>50% of conjugates)Secondary (limited by PAPS)
Hydrolysis Reagent

-Glucuronidase (E. coli/Limpet)
Arylsulfatase (Helix pomatia)
Ionization (ESI) Negative Mode (Carboxylate, -COO⁻)Negative Mode (Sulfate, -OSO₃⁻)

Scientific Insight: The ratio of Glucuronide to Sulfate in urine can shift based on dose. At therapeutic doses, sulfation is active; at supratherapeutic doses, sulfation saturates, and the glucuronide fraction increases disproportionately [3].

Experimental Protocols
Protocol A: Differential Hydrolysis for Total Metabolite Quantitation

To distinguish between the two conjugates without expensive individual standards, use a differential hydrolysis workflow.

Reagents:

  • Enzyme A: Recombinant

    
    -Glucuronidase (e.g., E. coli derived, pure).
    
  • Enzyme B: Helix pomatia juice (Contains both

    
    -glucuronidase and Arylsulfatase).
    
  • Buffer: 0.1 M Acetate buffer (pH 5.0).

Step-by-Step Workflow:

  • Aliquot: Prepare three 100 µL urine aliquots:

    • Aliquot 1 (Free Drug): No enzyme. Add buffer only.

    • Aliquot 2 (Total Glucuronide): Add 50 µL Enzyme A . Incubate at 37°C for 2 hours.

    • Aliquot 3 (Total Conjugates): Add 50 µL Enzyme B . Incubate at 37°C for 4 hours (Sulfatase activity is slower).

  • Quench: Stop reaction with 200 µL ice-cold Acetonitrile (contains Internal Standard).

  • Centrifuge: 10,000 x g for 10 min.

  • Calculation:

    • [Glucuronide] = (Conc. in Aliquot 2) - (Conc. in Aliquot 1).

    • [Sulfate] = (Conc. in Aliquot 3) - (Conc. in Aliquot 2).

Protocol B: LC-MS/MS Direct Quantification

Direct measurement of the intact conjugates is superior for stability profiling but requires optimization to prevent in-source fragmentation.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Negative Mode (Conjugates ionize better in Neg mode due to acidic groups).

MRM Transitions (Indicative):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Methocarbamol (Parent) 242.1 [M+H]⁺118.115 (Positive Mode)
O-Glucuronide 416.1 [M-H]⁻113.0 (Gluc moiety)25 (Negative Mode)
O-Sulfate 318.0 [M-H]⁻80.0 (

)
30 (Negative Mode)

Note: Methocarbamol parent is best analyzed in Positive mode, while conjugates are best in Negative mode. Modern mass spectrometers allow polarity switching within a single run.

Self-Validating Quality Control

To ensure the trustworthiness of your data, implement these controls:

  • Hydrolysis Efficiency Check: Spike a known concentration of 4-Nitrophenyl sulfate into the Helix pomatia incubation. If color change (or MS detection of nitrophenol) is <90%, the sulfatase activity is compromised.

  • In-Source Fragmentation Monitor: When analyzing intact conjugates, monitor the parent drug transition at the retention time of the conjugate. If you see a peak for "Methocarbamol" at the "Glucuronide" retention time, your declustering potential (DP) is too high, causing false positives for the parent drug.

References
  • UDP-Glucuronosyltransferase (UGT)

    • Title: Metabolism of methocarbamol (robaxin) in the isolated perfused rat liver and identification of glucuronides.[4][5]

    • Source: Xenobiotica (PubMed).
    • URL:[Link]

  • Sulfotransferase (SULT)

    • Title: Human Sulfotransferases (SULTs) and their role in Phase II metabolism.[2][6]

    • Source: Taylor & Francis / PubMed.
    • URL:[Link] (General SULT reference for phenolic drugs).

  • Methocarbamol Pharmacokinetics & Excretion

    • Title: Methocarbamol Pharmacokinetics and Metabolism.[1][7]

    • Source: FDA Label / DailyMed.
    • URL:[Link]

  • Enzymatic Hydrolysis Best Practices

    • Title: Best Practices for an Enzym
    • Source: Kura Biotech / Journal of Analytical Toxicology.
    • URL:[Link]

Sources

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